5-Fluoro-benzooxazole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-fluoro-1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWRUQHCOXUMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696195 | |
| Record name | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-49-1 | |
| Record name | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-benzooxazole-2-carboxylic acid
This guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of 5-fluoro-benzooxazole-2-carboxylic acid, a key heterocyclic scaffold in contemporary drug discovery. The narrative emphasizes the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Section 1: Strategic Overview & Significance
The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this compound a highly valuable building block for developing novel therapeutic agents.[4]
Our synthetic strategy is a robust, two-step process rooted in classical heterocyclic chemistry:
-
Cyclocondensation: Formation of the benzoxazole ring system via a Phillips-type condensation of 2-amino-4-fluorophenol with diethyl oxalate. This step efficiently constructs the core scaffold and installs a latent carboxylic acid in the form of an ethyl ester.
-
Saponification: A straightforward hydrolysis of the resulting ethyl ester to yield the target carboxylic acid.
This approach is selected for its high efficiency, use of readily available starting materials, and operational simplicity.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Detailed Synthetic Protocol
This section provides a granular, step-by-step protocol. The causality behind each operational choice is explained to empower the researcher with the ability to troubleshoot and adapt the methodology.
Step 1: Synthesis of Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate
The core of this synthesis is the condensation reaction between an ortho-substituted aminophenol and diethyl oxalate.[5][6] Diethyl oxalate serves as a C2 synthon, with its two electrophilic carbonyl carbons readily attacked by the nucleophilic amino and hydroxyl groups of the aminophenol.[5] Heating drives the cyclization and elimination of two ethanol molecules to form the stable, aromatic benzoxazole ring.
Protocol:
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-fluorophenol (10.0 g, 78.7 mmol).[7][8]
-
Solvent/Reagent Addition: Add diethyl oxalate (34.5 g, 32.0 mL, 236 mmol, 3.0 equivalents). Diethyl oxalate is used in excess to act as both a reactant and the reaction solvent, driving the reaction towards completion.[9]
-
Reaction Execution: Heat the reaction mixture to 120-130 °C using a heating mantle with an oil bath. The use of an oil bath ensures uniform and stable temperature control, which is critical for preventing side-product formation.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours. The disappearance of the 2-amino-4-fluorophenol spot and the appearance of a new, less polar product spot indicates completion.
-
Work-up & Isolation:
-
Allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Add ethanol (50 mL) to the mixture and stir for 15 minutes to create a slurry. This step helps to dissolve any unreacted diethyl oxalate.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) to remove residual impurities.
-
Dry the product under vacuum at 50 °C to yield ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate as an off-white solid. (Expected Yield: 80-90%).
-
Step 2: Hydrolysis to 5-Fluoro-1,3-benzoxazole-2-carboxylic Acid
This step employs a standard saponification (base-mediated ester hydrolysis) mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[10]
Protocol:
-
Reagent Setup: Suspend the ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate (10.0 g, 47.8 mmol) from the previous step in a mixture of ethanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask. The ethanol-water co-solvent system ensures solubility for both the organic ester and the aqueous base.
-
Base Addition: Add sodium hydroxide (3.8 g, 95.6 mmol, 2.0 equivalents) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The initial suspension should become a clear, homogeneous solution as the reaction proceeds.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (100 mL) and cool it in an ice bath.
-
Acidify the solution to pH ~2 by slowly adding concentrated hydrochloric acid (~8-10 mL). This must be done slowly and with stirring in an ice bath to control the exotherm. The target carboxylic acid will precipitate out as a white solid.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the final product under vacuum at 60-70 °C. (Expected Yield: 90-98%).
-
Section 3: Comprehensive Characterization
Structural confirmation is a non-negotiable component of synthesis. A multi-technique approach provides orthogonal data points, ensuring an unambiguous identification of the final compound.
Caption: Standard workflow for the structural characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.[11] Spectra should be recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the carboxylic acid and allows for the observation of the acidic proton.
| ¹H NMR (400 MHz, DMSO-d₆) Data | |
| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~13.5 (very broad s, 1H) | -COOH : The acidic proton of the carboxylic acid. Its broadness and downfield shift are characteristic and result from hydrogen bonding and chemical exchange.[12][13] |
| ~7.95 (dd, J ≈ 9.0, 4.5 Hz, 1H) | H-7 : This proton is ortho to the oxazole oxygen and shows coupling to both H-6 (ortho, large J) and the fluorine atom (meta, smaller J). |
| ~7.80 (dd, J ≈ 9.0, 2.5 Hz, 1H) | H-4 : This proton is ortho to the fluorine atom and adjacent to the oxazole nitrogen. It exhibits coupling to H-6 (meta, small J) and the fluorine atom (ortho, large J). |
| ~7.50 (ddd, J ≈ 9.0, 9.0, 2.5 Hz, 1H) | H-6 : This proton is coupled to H-7 (ortho, large J), H-4 (meta, small J), and the fluorine atom (meta, medium J), resulting in a complex multiplet. |
| ¹³C NMR (100 MHz, DMSO-d₆) Data | |
| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~161.0 (d, J ≈ 245 Hz) | C-5 : Carbon directly attached to fluorine, showing a characteristically large one-bond C-F coupling constant. |
| ~158.5 | C-2 : Quaternary carbon of the oxazole ring, adjacent to both heteroatoms. |
| ~157.0 | -COOH : Carbonyl carbon of the carboxylic acid.[13] |
| ~148.0 | C-7a : Quaternary carbon at the ring fusion, adjacent to the oxazole oxygen. |
| ~141.0 | C-3a : Quaternary carbon at the ring fusion, adjacent to the oxazole nitrogen. |
| ~118.0 (d, J ≈ 25 Hz) | C-6 : Carbon ortho to the C-F bond, showing a two-bond C-F coupling. |
| ~113.0 (d, J ≈ 10 Hz) | C-7 : Carbon meta to the C-F bond, showing a three-bond C-F coupling. |
| ~108.0 (d, J ≈ 28 Hz) | C-4 : Carbon ortho to the C-F bond, showing a two-bond C-F coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for the rapid confirmation of key functional groups. The spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group.[12][14]
| IR Spectroscopy Data | |
| Expected Absorption Band (cm⁻¹) | Assignment of Vibration |
| 3300 - 2500 (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid dimer. This is a hallmark feature.[13] |
| ~1710 - 1680 (strong, sharp) | C=O stretch of the conjugated carboxylic acid. |
| ~1610, 1570 | C=N stretch of the oxazole ring and aromatic C=C stretches . |
| ~1250 | C-O stretch of the carboxylic acid and aryl ether. |
| ~1100 | C-F stretch . |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the elemental composition of the synthesized molecule. Electrospray Ionization (ESI) is the preferred method.
-
Molecular Formula: C₈H₄FNO₃
-
Exact Mass: 181.0121
-
Expected Ion (ESI-): [M-H]⁻ = 180.0048
-
Expected Ion (ESI+): [M+H]⁺ = 182.0196
The observation of an ion with an m/z value corresponding to one of these calculated masses within a narrow tolerance (e.g., ± 5 ppm) provides definitive proof of the compound's molecular formula.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method is typically employed for polar molecules like carboxylic acids.[16][17]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Expected Result: A pure sample (>98%) should exhibit a single major peak.
Section 4: Safety & Handling
-
2-amino-4-fluorophenol: Toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diethyl Oxalate: Irritant. Avoid inhalation and skin contact.
-
Concentrated Hydrochloric Acid: Corrosive. Handle with extreme care in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe burns.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. chemimpex.com [chemimpex.com]
- 9. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-fluoro-benzooxazole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 5-fluoro-benzooxazole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document serves as a practical framework for its synthesis, purification, and detailed physicochemical characterization. We present established, field-proven protocols for determining its core properties, including solubility, pKa, lipophilicity (LogP), and melting point. Furthermore, this guide outlines the necessary spectroscopic methodologies for unambiguous structural elucidation. The insights provided herein are grounded in the well-established principles of medicinal chemistry, particularly the strategic role of the benzoxazole scaffold and fluorine substitution in modulating drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.
Introduction: The Strategic Importance of Fluorinated Benzoxazoles in Drug Discovery
The benzoxazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The fusion of a benzene ring with an oxazole ring creates a rigid, planar system that can effectively interact with biological targets.
The introduction of a fluorine atom, as in this compound, is a deliberate and strategic choice in modern drug design. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and pharmacological profile.[3][4] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties.[5][6] The carboxylic acid moiety at the 2-position further adds a key interaction point, capable of forming strong hydrogen bonds or salt bridges with biological targets.
This guide will provide the essential methodologies to fully characterize the physicochemical landscape of this compound, enabling a deeper understanding of its potential as a lead compound in drug development programs.
Core Physicochemical Properties: A Predictive and Experimental Approach
While specific experimental data for this compound is not extensively documented in publicly available literature, we can predict its properties based on its structural features and provide robust protocols for their experimental determination.
| Property | Predicted Value/Range | Significance in Drug Discovery |
| Molecular Formula | C₈H₄FNO₃ | Defines the elemental composition. |
| Molecular Weight | 181.12 g/mol [7] | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |
| CAS Number | 944898-49-1[7] | Unique identifier for the chemical substance. |
| Melting Point (°C) | Predicted to be a high-melting solid (>150 °C) | Indicates purity and lattice energy. |
| pKa | Predicted to be in the range of 3-4 | Governs the ionization state at physiological pH, affecting solubility and target binding. |
| LogP | Predicted to be in the range of 1.5 - 2.5 | Measures lipophilicity, which impacts absorption, distribution, and metabolism. |
| Aqueous Solubility | Predicted to be low in pure water | Affects dissolution rate and bioavailability. |
Synthesis and Purification
The synthesis of 2-substituted benzoxazoles is well-established, typically involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[8][9] A plausible and efficient route to this compound is the condensation of 2-amino-4-fluorophenol with oxalic acid or a derivative thereof, followed by cyclization.
Diagram: General Synthesis Workflow
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 5. researchgate.net [researchgate.net]
- 6. quercus.be [quercus.be]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
5-fluoro-benzooxazole-2-carboxylic acid mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-fluoro-benzooxazole-2-carboxylic acid
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] this compound is a novel compound belonging to this promising class. This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-phased experimental strategy to systematically elucidate its mechanism of action. We will proceed from broad phenotypic screening to specific target identification and validation, providing detailed protocols and the scientific rationale behind each experimental choice. This document serves as a roadmap for the characterization of novel benzoxazole derivatives.
Introduction: The Benzoxazole Scaffold - A Privileged Structure in Drug Discovery
Benzoxazole and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[3] The heterocyclic benzoxazole ring system is structurally similar to naturally occurring biomolecules like purine bases, which may allow for favorable interactions with various biopolymers.[4][5] Research has highlighted their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.[3][6][7]
Given the established therapeutic potential of this chemical class, this compound represents a compound of significant interest. However, its specific molecular mechanism of action remains to be determined. This guide provides the conceptual framework and detailed methodologies to thoroughly investigate its biological activity.
Postulated Mechanisms of Action: Formulating Testable Hypotheses
Based on the documented activities of structurally related benzoxazole derivatives, we can formulate several plausible mechanistic hypotheses for this compound. These hypotheses will form the basis of our experimental investigation.
-
Hypothesis 1: Enzyme Inhibition: Many benzoxazole derivatives function by inhibiting key enzymes. For example, certain benzoxazolone carboxamides are potent inhibitors of intracellular acid ceramidase (AC), an enzyme involved in sphingolipid metabolism and cancer signaling.[8] Other related compounds have been identified as inhibitors of monoacylglycerol lipase (MAGL)[9] and topoisomerase II[10], both of which are validated targets in oncology. The carboxylic acid moiety of our compound of interest may play a crucial role in binding to the active site of a target enzyme.
-
Hypothesis 2: Anticancer Activity: The cytotoxic effects of benzoxazole derivatives against various cancer cell lines are well-documented.[1][7][11] These effects are often mediated through the induction of apoptosis and cell cycle arrest.[6] It is therefore critical to assess the antiproliferative potential of this compound and to determine if it operates through similar cytostatic or cytotoxic mechanisms.
-
Hypothesis 3: Antimicrobial Action: A significant body of research has demonstrated the efficacy of benzoxazole derivatives against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][7] The mechanism of antimicrobial action for this class is diverse, and our investigation will seek to determine the spectrum of activity for this compound.
-
Hypothesis 4: Modulation of Inflammatory Pathways: Certain benzoxazole compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of key signaling pathways such as NF-κB.[6] The fluorine substitution on the benzoxazole ring may enhance this activity, making it a plausible mechanism to investigate.
Experimental Workflow for Mechanism of Action Elucidation
A phased approach, starting with broad screening and progressively narrowing down to specific molecular targets, is the most logical and resource-efficient strategy.
Phase I: Broad Phenotypic Screening
The initial step is to determine the primary biological effect of the compound. We need to ascertain if it exhibits cytotoxicity, antimicrobial properties, or other observable phenotypic changes in a cellular context.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment
-
Objective: To determine the concentration-dependent cytotoxic effect of this compound across a panel of human cancer cell lines and a non-cancerous control cell line. The use of a cell line mentioned in the literature for testing other benzoxazoles, such as human colorectal carcinoma (HCT116), is recommended for comparative purposes.[7][12]
-
Methodology (Sulforhodamine B - SRB Assay):
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Protocol 2: Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant microorganisms.
-
Methodology (Broth Microdilution):
-
Microorganism Selection: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger).[1][7]
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing the appropriate broth medium.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Phase II: Elucidating the Nature of the Cellular Response
If the compound demonstrates significant cytotoxicity in Phase I, the next logical step is to determine the nature of this effect. Is it causing cell cycle arrest (cytostatic) or inducing cell death (cytotoxic)?
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Buy 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid | 950271-35-9 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of 5-Fluoro-Benzooxazole-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Integration of Fluorine in the Privileged Benzooxazole Scaffold
The benzooxazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom, particularly at the 5-position of the benzooxazole ring, has emerged as a powerful strategy to enhance the pharmacological properties of these derivatives. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanistic insights into a promising class of compounds: 5-fluoro-benzooxazole-2-carboxylic acid and its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical space for the discovery of new therapeutic agents.
Synthesis of the Core Scaffold: A Tale of Two Moieties
The synthesis of this compound derivatives hinges on the efficient construction of the core heterocyclic system, followed by modifications of the carboxylic acid group. A common and effective strategy involves a one-pot cyclization reaction.
General Synthetic Approach: From 2-Aminophenol to Benzooxazole-2-Carboxylate
The synthesis of the ethyl ester of this compound can be achieved through the cyclization of ethyl-oxalamide derivatives of the corresponding 2-aminophenol. The presence of an electron-donating group at the 5-position of the benzene ring, such as fluorine, has been observed to increase the yield of the cyclic product.
The general workflow for this synthesis is depicted below:
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 5-Fluorobenzoxazole-2-carboxylate
This protocol is based on a general method for the synthesis of benzoxazole-2-carboxylate derivatives.
Materials:
-
2-Amino-4-fluorophenol
-
Ethyl oxalyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of Ethyl (5-fluoro-2-hydroxyphenyl)oxalamide
-
Dissolve 2-amino-4-fluorophenol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution.
-
Add ethyl oxalyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl (5-fluoro-2-hydroxyphenyl)oxalamide.
Step 2: Intramolecular Cyclization to Ethyl 5-Fluorobenzoxazole-2-carboxylate
-
Dissolve ethyl (5-fluoro-2-hydroxyphenyl)oxalamide (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain ethyl 5-fluorobenzoxazole-2-carboxylate.
Protocol: Hydrolysis to this compound
The final step to obtain the free carboxylic acid is the hydrolysis of the corresponding ethyl ester. This can be achieved under basic or acidic conditions.[3][4]
Materials:
-
Ethyl 5-fluorobenzoxazole-2-carboxylate
-
Potassium carbonate (K2CO3) or Sulfuric Acid (H2SO4)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification in basic hydrolysis)
-
Standard laboratory glassware and purification apparatus
Method 1: Basic Hydrolysis [3]
-
Dissolve ethyl 5-fluorobenzoxazole-2-carboxylate (1 equivalent) in ethanol.
-
Add a solution of potassium carbonate (3 equivalents) in water.
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Method 2: Acidic Hydrolysis [5]
-
Dissolve ethyl 5-fluorobenzoxazole-2-carboxylate (1 equivalent) in a mixture of acetic acid and concentrated HCl.
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Biological Activities and Mechanistic Insights
Derivatives of this compound have shown significant promise as both anticancer and antimicrobial agents. The presence of the 5-fluoro substituent often leads to enhanced potency and improved pharmacokinetic properties.
Anticancer Activity: Targeting Key Enzymes in Cell Proliferation
Fluorinated benzooxazole and related heterocyclic structures have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2] While specific data for the parent this compound is limited in the public domain, the activity of closely related analogs provides strong evidence for its potential.
For instance, 5-fluoro derivatives of benzothiazoles have shown potent antiproliferative activity against human breast (MCF-7, MDA-MB-468) and colon (HCT-116, HT-29) cancer cell lines, with GI50 values in the sub-micromolar range.[2] Furthermore, the structurally similar 5-fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme implicated in tumor progression and resistance to chemotherapy.[2]
A key mechanism of action for many benzooxazole derivatives is the inhibition of topoisomerases, essential enzymes involved in DNA replication and transcription.[6][7] Both topoisomerase I and II are validated targets for cancer chemotherapy. The planar benzooxazole scaffold is well-suited to intercalate into DNA or bind to the enzyme-DNA complex, thereby disrupting the catalytic cycle.
Figure 2: Potential anticancer mechanisms of this compound derivatives.
Table 1: Anticancer Activity of Related Fluorinated Heterocycles
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 5-Fluorobenzothiazole | MCF-7, MDA-MB-468, HCT-116, HT-29 | 0.08 - 0.41 µM | [2] |
| 6-Fluorobenzoxazole | HEPG-2, HeLa, MCF-7, WiDr | 11.24 - 11.70 µM | [2] |
| 5-Fluoroindole-2-carboxylic acid | - | IC50 of 10 µM (APE1 inhibition) | [2] |
Antimicrobial Activity: A Threat to Bacterial Replication
The benzooxazole scaffold is also a known pharmacophore for antimicrobial agents.[1] A primary target for these compounds in bacteria is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent target for selective toxicity.[1][8] The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Figure 3: Proposed antimicrobial mechanism of action for this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential for development as novel anticancer and antimicrobial agents. The strategic placement of the fluorine atom at the 5-position is anticipated to confer advantageous pharmacological properties. The synthetic routes outlined in this guide provide a solid foundation for the generation of compound libraries for structure-activity relationship (SAR) studies. Future research should focus on the detailed biological evaluation of the parent carboxylic acid and its simple esters to establish baseline activity and further explore their mechanisms of action. Elucidating the precise molecular interactions with targets such as topoisomerases and DNA gyrase will be crucial for the rational design of next-generation inhibitors with enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
in silico screening of 5-fluoro-benzooxazole-2-carboxylic acid analogs
An In-Depth Technical Guide to the In Silico Screening of 5-Fluoro-Benzooxazole-2-Carboxylic Acid Analogs
This guide provides a comprehensive, technically-grounded workflow for the in silico screening of novel analogs based on the this compound scaffold. As a privileged structure in medicinal chemistry, benzoxazole and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making this particular scaffold a compelling starting point for drug discovery campaigns.
The following sections are designed to guide researchers and drug development professionals through a robust computational pipeline, from initial target selection and library design to multi-parameter hit prioritization. The methodologies described herein are rooted in established computational chemistry principles and aim to streamline the identification of promising lead candidates for subsequent experimental validation.[6][7]
Part 1: Foundational Strategy: Target Identification & Library Design
The success of any screening campaign, virtual or otherwise, hinges on a well-defined strategy. This begins with identifying relevant biological targets and designing a focused, high-quality library of chemical entities for screening.
Rationale-Driven Target Identification
The broad bioactivity of the benzoxazole core provides several avenues for target selection.[2][8] A literature-driven approach is paramount for identifying proteins or pathways that are both relevant to a desired therapeutic area and have been previously implicated as targets for related heterocyclic compounds.
-
Anticancer Targets: Benzoxazole derivatives have been reported to inhibit key enzymes in cancer progression.[9] Potential targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, and DNA topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cells.[10][11]
-
Antimicrobial Targets: For antibacterial applications, bacterial DNA gyrase has been identified as a target for some benzoxazole compounds.[12] This enzyme is crucial for bacterial DNA replication and represents a validated target for antibiotic development.
Once a target class is selected, specific protein structures must be obtained. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biomolecules.[13] When selecting a PDB entry, prioritize structures with high resolution, bound ligands (to define the active site), and minimal missing residues.
Design and Preparation of the Analog Library
The goal is to create a virtual library of analogs of this compound that explores diverse chemical space while maintaining drug-like properties.
Protocol 1: Analog Library Generation
-
Core Scaffold Definition: Begin with the this compound structure.
-
Enumeration of Analogs: Identify points for chemical modification. For this scaffold, logical points include the carboxylic acid group (e.g., esterification, amidation) and potential substitutions on the benzene ring.
-
Substituent Selection: Use a library of common chemical fragments and functional groups to generate analogs. Ensure a diverse range of properties (e.g., size, electronics, hydrogen bonding potential) is explored.
-
2D to 3D Conversion: Utilize computational chemistry software like Open Babel or ChemDraw to convert the 2D structures of the analogs into 3D coordinates.[14]
-
Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a critical step for preparing ligands for docking.
-
Property Filtering: Apply filters to remove compounds with undesirable properties. A common first pass is Lipinski's Rule of Five , which helps identify compounds with a higher likelihood of oral bioavailability.[15]
Part 2: The Computational Screening Cascade
With a prepared target and ligand library, the screening cascade can begin. This multi-step process is designed to progressively filter the library, enriching for compounds with a high probability of binding to the target.
Caption: A generalized workflow for in silico screening of analog libraries.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling defines the essential 3D arrangement of chemical features a molecule must possess to be active at a specific biological target.[16] It can be used as a rapid, initial filter to discard molecules that lack these critical features.
A pharmacophore model consists of features like:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable centers
Protocol 2: Structure-Based Pharmacophore Generation
-
Input: A 3D structure of the target protein, preferably with a known inhibitor bound in the active site.
-
Active Site Definition: Identify the amino acid residues comprising the binding pocket.
-
Feature Mapping: Use software (e.g., Discovery Studio, MOE) to automatically identify potential interaction points between the protein's active site and a ligand. This generates a hypothesis of essential pharmacophoric features.
-
Model Refinement: Manually inspect and refine the generated pharmacophore. Add exclusion volumes to represent regions of steric hindrance.
-
Validation: Test the pharmacophore model's ability to distinguish between known active and inactive compounds (decoys). A good model will select a high percentage of actives.
-
Database Screening: Use the validated pharmacophore as a 3D query to screen the prepared analog library. Only molecules that can map their features onto the pharmacophore query are retained for the next stage.[17]
Molecular Docking: Predicting Binding Conformation and Affinity
Molecular docking is a computational method used to predict the preferred orientation (pose) of a ligand when bound to a protein target.[7][18] The process involves sampling many possible conformations of the ligand within the protein's active site and assigning a score to each pose, which estimates the binding affinity.
Protocol 3: Molecular Docking using AutoDock Vina
This protocol provides a generalized workflow for a widely used and freely available docking program.[13][14]
-
Receptor Preparation:
-
Load the PDB structure of the target protein into a molecular modeling tool (e.g., AutoDock Tools, Chimera).[13]
-
Remove water molecules and any co-solvents or non-essential ligands.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the required .pdbqt format.
-
-
Ligand Preparation:
-
Convert the energy-minimized 3D structures of the analog library into the .pdbqt format. This step also involves assigning charges and defining rotatable bonds.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire binding site of the protein. This box defines the search space for the docking algorithm. The dimensions should be large enough to allow the ligand to rotate and translate freely.
-
-
Running the Docking Simulation:
-
Execute the AutoDock Vina program via the command line, providing the prepared receptor, ligand, and grid box configuration files as input.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log
-
Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Post-Docking Analysis: From Scores to Insights
A low binding energy score is promising, but a detailed analysis of the binding pose is crucial for validating the docking result.
-
Visual Inspection: Load the protein-ligand complex (the top-scoring output pose) into a visualization tool like PyMOL or Chimera.[7]
-
Interaction Analysis: Identify and analyze the specific molecular interactions between the ligand and the protein's active site residues.[19]
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand's donors/acceptors (e.g., the carboxylic acid group) and polar residues in the protein.
-
Hydrophobic Interactions: Identify non-polar parts of the ligand nestled in hydrophobic pockets of the active site.
-
Pi-Pi Stacking: Check for interactions between the aromatic benzoxazole ring and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
-
Filtering: Compounds that do not form meaningful or expected interactions with key active site residues should be deprioritized, even if their docking score is favorable.
Part 3: ADMET Profiling & Final Hit Selection
A compound that binds with high affinity is useless if it has poor pharmacokinetic properties or is toxic. Therefore, the final step in the virtual screening cascade is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds.[20]
In Silico ADMET Prediction
Protocol 4: ADMET Profiling using a Web Server (e.g., ADMET-AI, pkCSM)
-
Input: Submit the 2D structures (usually as SMILES strings) of the top compounds from the post-docking analysis to the web server.[23]
-
Property Selection: Select a range of properties to predict, typically including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, hERG inhibition (cardiotoxicity).
-
-
Data Analysis: Analyze the output, comparing the predicted values for the analogs against acceptable ranges for drug candidates.
Multi-Parameter Hit Prioritization
The final step is to integrate all the generated data to select a small subset of high-potential compounds for synthesis and experimental testing.
Caption: A decision-making flowchart for prioritizing virtual hits.
The ideal virtual hit will satisfy multiple criteria:
-
High Predicted Affinity: A strong docking score.
-
Validated Binding Mode: Forms key interactions with important active site residues.
-
Favorable ADMET Profile: Predicted to be non-toxic and have good pharmacokinetic properties.
-
Synthetic Tractability: The compound should be reasonably straightforward to synthesize.
The results can be summarized in a table for clear comparison.
Table 1: Sample Hit Prioritization Matrix
| Compound ID | Docking Score (kcal/mol) | Key Interactions with Target | Predicted BBB Permeability | Predicted hERG Inhibition | Overall Rank |
|---|---|---|---|---|---|
| FBOX-001 | -9.8 | H-bond with LYS-88, Pi-stacking with PHE-210 | High | Low | 1 |
| FBOX-002 | -9.5 | H-bond with LYS-88 | Low | Low | 2 |
| FBOX-003 | -8.7 | Pi-stacking with PHE-210 | High | High | 3 |
| FBOX-004 | -7.2 | H-bond with GLU-101 | Medium | Low | 4 |
Conclusion and Future Outlook
This guide has outlined a systematic and robust in silico workflow for the identification of promising drug candidates from a library of this compound analogs. By integrating pharmacophore modeling, molecular docking, and ADMET prediction, researchers can efficiently navigate vast chemical space, significantly reducing the time and cost associated with early-stage drug discovery.
It is imperative to recognize that in silico predictions are models of reality and not a substitute for experimental validation. The prioritized virtual hits identified through this workflow must be synthesized and subjected to a battery of in vitro biochemical and cellular assays to confirm their biological activity and establish structure-activity relationships (SAR). The synergy between computational prediction and empirical testing forms the cornerstone of modern, efficient drug development.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Design, synthesis and in silico screening of benzoxazole–thiazolidinone hybrids as potential inhibitors of SARS-CoV-2 proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajphs.com [ajphs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. research.monash.edu [research.monash.edu]
- 18. KBbox: Methods [kbbox.h-its.org]
- 19. benchchem.com [benchchem.com]
- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 21. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 22. portal.valencelabs.com [portal.valencelabs.com]
- 23. ADMET-AI [admet.ai.greenstonebio.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
Spectroscopic Data of 5-fluoro-benzooxazole-2-carboxylic acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-fluoro-benzooxazole-2-carboxylic acid. As a key heterocyclic scaffold, benzoxazole derivatives are of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] A thorough understanding of their structural characteristics through modern spectroscopic techniques is fundamental for synthesis confirmation, quality control, and advancing structure-activity relationship (SAR) studies.
While direct experimental spectra for this compound are not widely available in the public domain, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from structurally analogous benzoxazole derivatives and fundamental spectroscopic theory.[4][5][6]
Molecular Structure and Key Features
This compound (C₈H₄FNO₃, Molecular Weight: 181.12 g/mol ) possesses a rigid bicyclic system where a benzene ring is fused to an oxazole ring.[7] The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 2-position introduces distinct electronic features that significantly influence the spectroscopic output. The fluorine atom, being highly electronegative, will exert a notable effect on the chemical shifts of nearby protons and carbons. The carboxylic acid group provides characteristic signals in both NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
Experimental Protocol: NMR Analysis
A standardized workflow is crucial for obtaining high-quality NMR data.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | 944898-49-1 | FF87441 [biosynth.com]
The Evolving Landscape of Benzoxazoles: A Technical Guide to the Biological Activities of 5-Fluoro-benzooxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzoxazole scaffold represents a cornerstone in medicinal chemistry, underpinning a multitude of compounds with diverse and potent biological activities. This technical guide delves into the specific, yet underexplored, realm of 5-fluoro-benzooxazole-2-carboxylic acid. While direct extensive research on this particular molecule is emerging, this document synthesizes a wealth of data from closely related fluorinated and carboxylated benzoxazole analogues to provide a comprehensive and predictive overview of its biological potential. We will explore the rationale behind its design, plausible synthesis strategies, and its anticipated activities in antimicrobial, anticancer, and anti-inflammatory applications, grounded in established structure-activity relationships. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing heterocyclic compound.
Introduction: The Benzoxazole Core and the Rationale for Fluorination and Carboxylation
Benzoxazoles, heterocyclic compounds featuring a fused benzene and oxazole ring, are classified as "privileged structures" in drug discovery.[1][2] This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[3][4] Modifications to the core benzoxazole structure can dramatically influence its biological activity, a principle that medicinal chemists leverage to fine-tune compounds for specific therapeutic applications.[5]
The subject of this guide, this compound, incorporates two key functional groups that are known to significantly modulate the physicochemical and biological properties of parent compounds:
-
The 5-Fluoro Substituent: The introduction of a fluorine atom can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[5] Due to its high electronegativity and small size, fluorine can alter the electronic properties of the aromatic ring and form key interactions, such as hydrogen bonds, with biological macromolecules.[6] In the context of benzoxazoles, fluorination has been repeatedly linked to enhanced anticancer and antimicrobial activities.[5][6] For instance, 5-fluoro benzoxazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[6]
-
The 2-Carboxylic Acid Substituent: The carboxylic acid group is a versatile functional group that can act as a hydrogen bond donor and acceptor, and can exist in an ionized state at physiological pH. This functionality can improve the pharmacokinetic profile of a drug by increasing its solubility and can also serve as a critical anchoring point for binding to enzyme active sites. In the realm of benzoxazoles, the presence of a carboxylic acid or its ester derivative at the 2-position has been explored, although its synthesis can present unique challenges.
This guide will systematically explore the anticipated biological landscape of this compound by drawing parallels with well-documented derivatives.
Synthesis Strategies and Considerations
The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7] However, the direct synthesis of benzoxazole-2-carboxylic acids can be challenging.
A common synthetic route to 2-substituted benzoxazoles is the reaction of a 2-aminophenol with a carboxylic acid, often catalyzed by an acid like polyphosphoric acid (PPA) at elevated temperatures. For the synthesis of the target molecule, this would involve the reaction of 4-fluoro-2-aminophenol with oxalic acid or a suitable derivative.
General Synthetic Workflow:
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
It is important to note a potential synthetic hurdle: one study has reported that the cyclization to form the benzoxazole ring does not proceed when a carboxylic acid group is present on the benzene ring of the 2-aminophenol precursor. This suggests that the electronic nature of the substituents can significantly influence the reaction outcome. Therefore, an alternative strategy might involve the synthesis of a benzoxazole with a precursor functional group at the 2-position, which can then be converted to a carboxylic acid. For example, the synthesis of a 2-ester-substituted benzoxazole followed by hydrolysis could be a viable route.[8]
Predicted Biological Activities
Based on the extensive literature on benzoxazole derivatives, this compound is predicted to exhibit a range of biological activities.
Anticancer Activity
The benzoxazole scaffold is a key component of numerous compounds with demonstrated anticancer properties.[2][9] The introduction of a fluorine atom, particularly at the 5-position, has been shown to enhance this activity.[5][6]
-
Mechanism of Action: The anticancer activity of many benzoxazole derivatives is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and various kinases.[8] Some fluorinated benzoxazoles have shown potent growth-inhibitory activity against a range of human cancer cell lines, including breast, colon, and lung cancer.[6] For instance, a 5-fluoro derivative displayed significant antiproliferative activity against MCF-7 and MDA MB 468 breast cancer cell lines.[6]
-
Structure-Activity Relationship (SAR): The presence of a fluorine atom on the benzoxazole ring is a critical determinant of anticancer potency.[5] The carboxylic acid at the 2-position could potentially enhance selectivity and binding to specific biological targets through electrostatic interactions and hydrogen bonding.
Anticipated Anticancer Potential:
| Cancer Type | Predicted Activity | Rationale |
| Breast Cancer | High | 5-Fluoro benzoxazoles have shown high potency against breast cancer cell lines.[6] |
| Colon Cancer | Moderate to High | Benzoxazole derivatives are known to be active against colon cancer cells.[8] |
| Lung Cancer | Moderate | Some benzoxazole analogues have demonstrated activity against lung cancer cell lines.[10] |
Antimicrobial Activity
Benzoxazole derivatives are well-established as a class of compounds with broad-spectrum antimicrobial activity.[2][4] Fluorination has been a successful strategy to enhance the potency of these agents.[5]
-
Mechanism of Action: The antimicrobial action of benzoxazoles can involve various mechanisms, including the inhibition of essential bacterial enzymes and disruption of the cell membrane. The presence of fluorine can enhance cell penetration and binding to bacterial targets.[5]
-
Structure-Activity Relationship (SAR): Studies on fluorinated benzoxazoles have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][11] The carboxylic acid moiety at the 2-position may influence the compound's solubility and transport across microbial cell walls.
Predicted Antimicrobial Spectrum:
| Microbial Class | Predicted Activity | Rationale |
| Gram-positive Bacteria | High | Fluorinated benzoxazoles have shown potent activity against strains like Staphylococcus aureus.[1] |
| Gram-negative Bacteria | Moderate | Activity against Gram-negative bacteria is also reported for some fluorinated analogues.[11] |
| Fungi | Moderate to High | Antifungal activity against species like Candida albicans and Aspergillus niger has been observed.[5][6] |
Anti-inflammatory Activity
The benzoxazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen and flunoxaprofen.[4] This highlights the inherent anti-inflammatory potential of this scaffold.
-
Mechanism of Action: A primary mechanism of anti-inflammatory action for many benzoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12][13] The carboxylic acid group is a common feature in many NSAIDs and is often crucial for their binding to the active site of COX enzymes.
-
Structure-Activity Relationship (SAR): The presence of a carboxylic acid or a group that can be metabolized to a carboxylic acid is often a key structural feature for anti-inflammatory activity in this class of compounds. The fluorine atom at the 5-position could further modulate the electronic properties and binding affinity for the target enzyme.
Predicted Anti-inflammatory Pathway:
Caption: Predicted inhibitory action on the COX pathway.
Experimental Protocols for Evaluation
To validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)
Objective: To evaluate the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (this compound) or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: After a defined incubation period, measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values.
Conclusion and Future Directions
While direct experimental data on this compound is limited, the wealth of information on related benzoxazole derivatives provides a strong foundation for predicting its biological activities. The strategic incorporation of a 5-fluoro group and a 2-carboxylic acid moiety suggests a high potential for this compound as a lead for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the efficient synthesis of this molecule and its comprehensive in vitro and in vivo evaluation to validate the predicted activities. Further derivatization and structure-activity relationship studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential translation into a clinically viable therapeutic agent. This technical guide serves as a roadmap for researchers embarking on the exciting journey of exploring the full therapeutic potential of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 5-Fluoro-benzooxazole-2-carboxylic Acid: Solubility and Stability Profiling
Executive Summary: The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating 5-Fluoro-benzooxazole-2-carboxylic acid. We move beyond mere procedural outlines to explain the causality behind experimental choices, grounding our protocols in regulatory standards and field-proven insights. This document details a multi-faceted strategy encompassing kinetic and thermodynamic solubility assessments, as well as a complete stability analysis program including forced degradation and ICH-compliant studies. The objective is to build a robust data package that not only characterizes the molecule but also proactively informs downstream activities such as formulation development and clinical trial design.
Introduction: The Compound and Its Context
The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its rigid, planar structure and potential for hydrogen bonding interactions make it an attractive scaffold for designing targeted therapeutics. The introduction of a fluorine atom, as in the target molecule, is a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.
Profile of this compound
This guide focuses on the specific analog, this compound. A clear identification of the molecule is paramount for any scientific investigation.
Table 1: Physicochemical Identifiers of the Target Compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | [3] |
| CAS Number | 944898-49-1 | [3] |
| Chemical Formula | C₈H₄FNO₃ | [3] |
| Molecular Weight | 181.12 g/mol | |
The presence of the carboxylic acid group suggests that the molecule's solubility will be highly dependent on pH, a critical factor for oral absorption.
The Critical Role of Solubility and Stability in Drug Development
A drug must be in solution to be absorbed and exert its therapeutic effect.[4] Poor aqueous solubility is a primary reason for the failure of promising NCEs, leading to low and erratic bioavailability, which complicates dose selection and can compromise clinical efficacy.[4][5] Early and accurate solubility assessment is therefore not just a characterization step but a crucial risk-mitigation strategy.[6][7]
Similarly, chemical stability determines a drug's shelf-life, storage requirements, and the potential for forming harmful degradation products.[8] Regulatory bodies like the FDA and EMA mandate rigorous stability testing under various environmental conditions, as outlined in the International Council for Harmonisation (ICH) guidelines, to ensure the safety and quality of the final drug product.[9][10]
Solubility Assessment Strategy
A tiered approach to solubility measurement is most efficient. We begin with a high-throughput kinetic assay for an early-stage assessment and progress to the more resource-intensive, but definitive, thermodynamic equilibrium method.
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
Kinetic solubility measures the concentration of a compound in an aqueous buffer after a small volume of a concentrated DMSO stock solution is added. It reflects the rate of precipitation and is useful for rapid, early-stage screening where hundreds of compounds may be compared.[7][11]
Thermodynamic solubility , often determined by the "shake-flask" method, represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period.[12][13] This value is the gold standard for regulatory submissions and is essential for developing formulations and predicting in vivo performance.[14]
Experimental Design: Rationale for Media Selection
To predict oral drug absorption, solubility must be tested in media that mimic the physiological environment of the human gastrointestinal (GI) tract. The pH of the GI tract ranges from approximately 1.2 in the stomach to 6.8 in the small intestine.[12] Therefore, determining the pH-solubility profile across this range is mandatory for Biopharmaceutics Classification System (BCS) classification.[12][15]
Recommended Media:
-
0.1 N HCl (pH 1.2): Simulates gastric fluid.
-
Acetate Buffer (pH 4.5): Represents the transition from stomach to small intestine.
-
Phosphate Buffer (pH 6.8): Simulates intestinal fluid.
Protocol: Kinetic Solubility Determination (Turbidimetric Method)
This protocol is designed for rapid assessment in a 96-well plate format. The underlying principle is that precipitation of the compound from solution will cause turbidity, which can be measured as an increase in light scattering.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[16]
-
Plate Preparation: Dispense 198 µL of each aqueous buffer (pH 1.2, 4.5, 6.8) into the wells of a clear 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare serial dilutions as needed.
-
Incubation: Seal the plate and shake at room temperature (approx. 25°C) for 2 hours on an orbital shaker.[17]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer/DMSO blank.
Protocol: Equilibrium "Shake-Flask" Solubility Determination
This method is the definitive approach for determining thermodynamic solubility and is recommended by global regulatory agencies.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely known volume (e.g., 5 mL) of the selected aqueous media (pH 1.2, 4.5, 6.8). The excess solid should be visually apparent throughout the experiment.[13]
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or rotator set to 37 ± 1°C to simulate physiological temperature.[14] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment should be run to confirm that the concentration in solution has reached a plateau.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[13]
Analytical Method Validation
The HPLC method used for quantification must be validated according to ICH Q2(R2) guidelines to ensure it is accurate, precise, linear, and specific for the analyte.[18][19] This validation is crucial for the trustworthiness of the solubility data.[20]
Anticipated Solubility Profile
The data generated from these experiments can be summarized for clear interpretation. Given the carboxylic acid moiety, solubility is expected to be lowest at pH 1.2 and increase significantly at pH 4.5 and 6.8 as the molecule deprotonates to its more soluble carboxylate form.
Table 2: Anticipated Aqueous Solubility Profile of this compound
| Medium | pH | Temperature (°C) | Solubility Method | Expected Solubility Classification | Expected Solubility (µg/mL) |
|---|---|---|---|---|---|
| 0.1 N HCl | 1.2 | 37 | Shake-Flask | Very Slightly to Practically Insoluble | < 100 |
| Acetate Buffer | 4.5 | 37 | Shake-Flask | Sparingly to Slightly Soluble | 100 - 1000 |
| Phosphate Buffer | 6.8 | 37 | Shake-Flask | Soluble to Freely Soluble | > 1000 |
| Phosphate Buffer | 6.8 | 25 | Kinetic | - | > 100 µM |
Workflow Visualization: Solubility Assessment
The logical flow of the solubility testing strategy is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. who.int [who.int]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. scielo.br [scielo.br]
- 15. fda.gov [fda.gov]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. enamine.net [enamine.net]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. database.ich.org [database.ich.org]
An In-Depth Technical Guide to 5-Fluoro-1,3-benzoxazole-2-carboxylic acid (CAS 944898-49-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-fluoro-1,3-benzoxazole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a member of the benzoxazole family, this molecule is positioned as a valuable building block for the development of novel therapeutic agents. This document details its chemical properties, a proposed synthesis methodology, and explores its potential biological activities based on the well-established profile of the benzoxazole scaffold, supported by experimental insights and workflow visualizations.
Core Compound Identification
5-Fluoro-1,3-benzoxazole-2-carboxylic acid is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, substituted with a fluorine atom and a carboxylic acid group.
Physicochemical Properties
A summary of the key physicochemical properties of 5-fluoro-1,3-benzoxazole-2-carboxylic acid is presented below. This data is essential for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₄FNO₃ | [1][2] |
| Molecular Weight | 181.12 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Purity | ≥95% (as offered by suppliers) | [1] |
| Storage Conditions | 2-8°C or -20°C, sealed in dry conditions | [1] |
| SMILES | OC(=O)C1=NC2=C(O1)C=CC(F)=C2 | [1] |
| InChI Key | Information not readily available |
Synthesis Protocols and Methodologies
General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles
This protocol describes a common method for synthesizing 2-substituted benzoxazoles, which can be adapted for 5-fluoro-1,3-benzoxazole-2-carboxylic acid. A widely used approach is the condensation of an o-aminophenol with a carboxylic acid derivative, often catalyzed by an acid such as polyphosphoric acid (PPA).[5]
Materials:
-
2-Amino-4-fluorophenol
-
Oxalic acid or a derivative (e.g., ethyl oxalyl chloride)
-
Polyphosphoric acid (PPA) or other suitable catalyst
-
Appropriate solvent (e.g., toluene, or solvent-free conditions with PPA)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
A mixture of 2-amino-4-fluorophenol and an equimolar amount of oxalic acid is added to polyphosphoric acid.
-
The reaction mixture is heated with stirring at a temperature typically ranging from 150-180°C for several hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-cold water.
-
The resulting precipitate is collected by filtration.
-
The crude product is neutralized with a saturated solution of sodium bicarbonate.
-
The solid is then washed with water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Caption: Proposed synthetic workflow for 5-fluoro-1,3-benzoxazole-2-carboxylic acid.
Potential Biological Activities and Mechanism of Action
Benzoxazole and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[4][5] Research has highlighted their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[6][7][8][9][10][11]
While specific biological data for 5-fluoro-1,3-benzoxazole-2-carboxylic acid is not yet published, its structural features suggest it could be a promising candidate for investigation in several therapeutic areas. The fluorine substitution can enhance metabolic stability and binding affinity, while the carboxylic acid group can be involved in key interactions with biological targets or improve pharmacokinetic properties.
Hypothetical Mechanism of Action: Inhibition of Bacterial Gyrase
Many heterocyclic compounds, including those with structures related to benzoxazoles, have been shown to exert their antibacterial effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Caption: Hypothetical inhibitory mechanism of action on a bacterial enzyme.
Experimental Protocols: Antimicrobial Susceptibility Testing
To evaluate the potential antimicrobial activity of 5-fluoro-1,3-benzoxazole-2-carboxylic acid, a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) can be employed.
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
5-Fluoro-1,3-benzoxazole-2-carboxylic acid
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Reading Results: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Suppliers
5-Fluoro-1,3-benzoxazole-2-carboxylic acid is available from several chemical suppliers, primarily for research and development purposes.
| Supplier | Product Number | Purity | Additional Information |
| ChemShuttle | 162875 | 95% | [1] |
| Biosynth | FF87441 | Not specified | For research purposes only.[2] |
| SynQuest Labs | 4H21-3-85 | 96% | [3] |
| BLD Pharm | BD155468 | Not specified | |
| Finetech Industry | FT-0767666 | Not specified |
Conclusion and Future Directions
5-Fluoro-1,3-benzoxazole-2-carboxylic acid represents a promising, yet underexplored, chemical entity. Its benzoxazole core, a known pharmacophore with diverse biological activities, coupled with a fluorine substituent for potentially enhanced pharmacological properties, makes it a compelling candidate for further investigation.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for its biological activities. In particular, its potential as an antimicrobial, anticancer, or anti-inflammatory agent warrants exploration. Mechanistic studies to identify its molecular targets will be crucial for its development as a potential therapeutic agent. The information presented in this guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | 944898-49-1 | FF87441 [biosynth.com]
- 3. CAS 944898-49-1 | 4H21-3-85 | MDL MFCD10696576 | 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Fluoro-1,3-Benzoxazole-2-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Benzoxazoles
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] The introduction of a fluorine atom onto the benzene ring, as in the 5-fluoro-benzoxazole series, can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these analogues highly valuable in drug discovery programs.[2] Furthermore, the 2-carboxylic acid ester functionality serves as a versatile synthetic handle and a key pharmacophoric element, capable of forming critical hydrogen bonds with biological targets.[3]
This document provides a detailed, field-proven protocol for the synthesis of 5-fluoro-benzoxazole-2-carboxylic acid esters. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a robust, step-by-step experimental procedure, and offer insights into process optimization and characterization.
Core Synthetic Strategy: A Mechanistic Overview
The most direct and efficient route to the target compounds is the cyclocondensation of a 2-aminophenol derivative with a reactive diester equivalent, such as an oxalyl chloride. This approach constructs the benzoxazole ring in a single, high-yielding step.
The key transformation involves the reaction of 2-amino-4-fluorophenol with an appropriate alkyl oxalyl chloride (e.g., ethyl oxalyl chloride). The reaction proceeds through two critical stages:
-
N-Acylation: The nucleophilic amino group of 2-amino-4-fluorophenol attacks the electrophilic carbonyl carbon of the oxalyl chloride, leading to the formation of an N-(5-fluoro-2-hydroxyphenyl)oxalamic acid ester intermediate. This step is typically rapid and exothermic.
-
Intramolecular Cyclodehydration: The proximate phenolic hydroxyl group then acts as a nucleophile, attacking the adjacent amide carbonyl carbon. This intramolecular cyclization, often facilitated by heating, forms a heterocyclic intermediate which subsequently loses a molecule of water to yield the aromatic 5-fluoro-1,3-benzoxazole ring system.[4]
This one-pot methodology is advantageous due to its operational simplicity and high atom economy.[4]
Visualizing the Synthetic Workflow
The following diagram outlines the complete synthetic pathway from the starting materials to the final ester product.
References
The Emergence of Fluorinated Benzoxazoles as Potent Fluorescent Probes for Bioimaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of visualizing complex biological processes at the molecular level has propelled the development of novel fluorescent probes. Among these, small-molecule fluorophores offer distinct advantages, including high sensitivity, spatiotemporal resolution, and minimal invasiveness.[1] This guide delves into the burgeoning potential of 5-fluoro-benzooxazole-2-carboxylic acid as a scaffold for creating advanced fluorescent probes for bioimaging. While specific data on this particular molecule is emerging, we will explore the broader class of fluorinated benzoxazoles, synthesizing established principles with field-proven insights to provide a comprehensive technical overview and adaptable protocols for their application.
The benzoxazole core is a privileged heterocyclic structure in medicinal chemistry and materials science, known for its presence in numerous biologically active compounds.[2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's photophysical properties and biological efficacy. Fluorine's high electronegativity can influence the electronic distribution within the benzoxazole system, potentially leading to increased quantum yields and improved photostability. Furthermore, fluorine substitution has been shown to enhance the cytotoxicity of certain benzazole derivatives against cancer cell lines, opening avenues for dual-purpose imaging and therapeutic agents.[3]
This document provides a foundational understanding of the synthesis, characterization, and application of fluorinated benzoxazoles in cellular imaging, with a focus on providing a robust framework for researchers to explore this promising class of fluorescent probes.
I. Probe Characteristics: A Spectroscopic Overview
While exhaustive photophysical data for this compound is not yet widely published, we can infer its likely characteristics based on related benzoxazole structures. A thorough characterization of any new fluorescent probe is paramount before its application in biological systems.
Table 1: Anticipated Spectroscopic Properties of this compound
| Parameter | Anticipated Range/Value | Rationale & Key Considerations |
| Excitation Maximum (λex) | 350 - 400 nm | Benzoxazole derivatives typically exhibit absorption in the UV to near-UV range. The exact maximum will be influenced by solvent polarity and pH. |
| Emission Maximum (λem) | 450 - 550 nm | A significant Stokes shift (the difference between excitation and emission maxima) is expected, which is advantageous for minimizing self-quenching and improving signal-to-noise. |
| Quantum Yield (Φ) | 0.1 - 0.6 | The quantum yield, a measure of fluorescence efficiency, is anticipated to be moderate to high. Fluorination often enhances the quantum yield of organic fluorophores. A known benzoxazole-based zinc sensor, Zinbo-5, has a quantum yield of 0.1 in its bound form.[4] |
| Photostability | Moderate to High | The rigid, fused-ring structure of the benzoxazole core generally imparts good photostability. However, this must be empirically determined by measuring the rate of photobleaching under specific illumination conditions. |
| Solvent Sensitivity | Likely | The fluorescence of many organic dyes is sensitive to the polarity of their microenvironment. This can be a useful feature for probing changes in cellular compartments. |
II. Synthesis of the Fluorinated Benzoxazole Core
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. A common and adaptable method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of this compound, the logical starting materials would be 2-amino-4-fluorophenol and a suitable two-carbon electrophile that can be subsequently oxidized to a carboxylic acid, or oxalic acid itself.
Below is a generalized, adaptable protocol based on common synthetic strategies for related benzoxazole derivatives.
Protocol 1: General Synthesis of this compound
Materials:
-
2-Amino-4-fluorophenol
-
Oxalic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2-amino-4-fluorophenol and oxalic acid.
-
Acid-Catalyzed Condensation: Carefully add polyphosphoric acid (PPA) to the reaction mixture. PPA serves as both a catalyst and a dehydrating agent.
-
Heating: Heat the reaction mixture to 120-140°C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80°C and then carefully pour it into a beaker of ice-cold water with stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of this compound.
III. Application in Bioimaging: Protocols and Considerations
The successful application of any fluorescent probe in live-cell imaging hinges on a careful optimization of staining conditions and imaging parameters to maximize signal while minimizing cellular perturbation.[5]
A. Biocompatibility and Cytotoxicity
A critical consideration for any compound intended for live-cell imaging is its potential cytotoxicity. Benzoxazole derivatives have been reported to exhibit a range of biological activities, including anticancer effects, which inherently implies a degree of cytotoxicity.[6] Studies on fluorinated benzoxazoles have shown that the presence of fluorine can enhance this cytotoxic activity.[3][7]
It is imperative to perform a dose-response cytotoxicity assay (e.g., MTT or PrestoBlue assay) to determine the optimal, non-toxic concentration of the probe for your specific cell type and experimental duration.
B. Protocol 2: Live-Cell Staining and Imaging
This protocol provides a general framework for utilizing a novel benzoxazole-based fluorescent probe for live-cell imaging. Optimization of probe concentration, incubation time, and imaging settings is essential for each specific cell type and experimental goal.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters, a heated stage, and a CO₂ incubator.
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging-compatible vessel and allow them to adhere and reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in pre-warmed live-cell imaging medium. A typical starting concentration range is 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing imaging medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the rate of probe uptake by the cells.
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm live-cell imaging medium to remove any unbound probe and reduce background fluorescence.
-
Imaging:
-
Mount the imaging dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Locate the cells using brightfield or DIC microscopy.
-
Excite the probe using the appropriate wavelength (e.g., ~380 nm) and capture the emission (e.g., ~500 nm).
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Caption: A streamlined workflow for live-cell imaging using a fluorescent probe.
IV. Data Interpretation and Troubleshooting
The localization of the fluorescent signal within the cell can provide valuable information about the probe's properties and potential cellular targets. For instance, accumulation in the mitochondria might suggest a lipophilic and cationic nature, while nuclear staining could indicate DNA intercalation.
Table 2: Troubleshooting Common Issues in Live-Cell Imaging
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Probe concentration too low.- Inefficient cellular uptake.- Incorrect filter set. | - Increase probe concentration.- Increase incubation time.- Verify excitation and emission filter compatibility with the probe's spectra. |
| High Background | - Incomplete removal of unbound probe.- Autofluorescence from cell culture medium. | - Perform additional washing steps.- Use phenol red-free imaging medium. |
| Phototoxicity | - Excitation light is too intense or exposure is too long. | - Reduce excitation light intensity.- Decrease exposure time.- Use a more sensitive camera. |
| Probe Precipitation | - Poor solubility of the probe in aqueous media. | - Ensure the final DMSO concentration is low (typically <0.5%).- Consider using a solubilizing agent like Pluronic F-127. |
V. Future Directions and Conclusion
The exploration of this compound and its derivatives as fluorescent probes for bioimaging is a promising frontier. The unique properties imparted by the fluorine atom, combined with the versatile chemistry of the benzoxazole scaffold, offer a rich platform for the design of next-generation imaging agents. Future work should focus on a comprehensive characterization of the photophysical properties of this specific molecule, a detailed evaluation of its biocompatibility across various cell lines, and the exploration of its potential for targeted imaging by conjugation to specific biomolecules. This technical guide provides a solid foundation for researchers to embark on this exciting area of investigation, with the ultimate goal of developing novel tools to illuminate the intricate workings of the cell.
VI. References
-
Recent advances in small molecule fluorescent probes for simultaneous imaging of two bioactive molecules in live cells and in vivo. Frontiers of Chemical Science and Engineering, 16(7).
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Molecules, 28(14), 5434.
-
Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743.
-
Benzoxazole derivatives incorporating fluorine. ResearchGate.
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. ResearchGate.
-
Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy. Journal of the American Chemical Society, 125(47), 14457-14462.
-
Fluorescent Materials with Excellent Biocompatibility and Their Application in Bio-Sensing, Bio-Imaging. Biosensors, 13(10), 957.
-
5 steps to live-cell imaging. Thermo Fisher Scientific.
-
Application Notes and Protocols: Synthesis of Fluorescent Probes from 5-Chlorobenzo[d]oxazole-2-carbaldehyde. BenchChem.
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 727-742.
References
- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
derivatization of 5-fluoro-benzooxazole-2-carboxylic acid for SAR studies
Application Note & Protocol Guide
Topic: Derivatization of 5-Fluoro-benzooxazole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 5-Fluoro-benzooxazole Scaffold
In the landscape of medicinal chemistry, the benzoxazole ring system is considered a "privileged scaffold".[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]
The introduction of a fluorine atom onto this scaffold, as in This compound , is a deliberate and strategic choice. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[5][6]
This guide presents this compound as a versatile starting point for the systematic exploration of chemical space through Structure-Activity Relationship (SAR) studies. We will detail robust derivatization protocols targeting two key positions on the molecule: the 2-carboxylic acid group and the 5-fluoro position. The objective is to provide researchers with the foundational methodologies to generate diverse chemical libraries, enabling the identification of key structural features that govern biological activity and the subsequent optimization of lead compounds.
Foundational Chemistry & Derivatization Strategy
The core scaffold provides two primary, orthogonal handles for chemical modification: the carboxylic acid at the C2 position and the fluorine atom at the C5 position. Our strategy involves exploring chemical diversity at each of these sites independently and in combination to build a comprehensive SAR model.
Caption: Derivatization strategy for this compound.
Protocol: Modification of the 2-Carboxylic Acid Group
The carboxylic acid is an ideal anchor for derivatization. It can be readily converted into amides and esters, allowing for the exploration of a vast chemical space with commercially available amines and alcohols. This strategy probes the steric and electronic requirements of the binding pocket interacting with the C2-substituent.
Protocol for Amide Library Synthesis via EDC Coupling
Amide bond formation is a cornerstone reaction in drug discovery.[7][8] Using a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly effective. It activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an amine.[9][10] The addition of N-hydroxysuccinimide (NHS) can further improve efficiency by forming a more stable active ester, minimizing side reactions.[7]
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
EDC (1.2 equivalents)
-
NHS (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution (for DMF work-up)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Activation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the active ester. Progress can be monitored by TLC or LC-MS by observing the consumption of the starting carboxylic acid.
-
Amine Coupling: Add the desired primary or secondary amine (1.1 eq) to the pre-activated mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction for the formation of the product and disappearance of the active ester.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
Protocol: Modification of the 5-Fluoro Position
The C-F bond on the benzene ring presents a more advanced but highly valuable point for diversification. Nucleophilic Aromatic Substitution (SNAr) allows for the displacement of the fluoride with various nucleophiles, most commonly amines.
Rationale and Mechanistic Considerations
While classical SNAr reactions require strong electron-withdrawing groups ortho or para to the leaving group, recent advances have enabled this reaction on less activated or even electron-neutral fluoroarenes.[11][12] The reaction can proceed through a concerted or a stepwise addition-elimination mechanism via a Meisenheimer complex.[13][14] For this scaffold, the reaction may require elevated temperatures and a polar aprotic solvent to proceed efficiently.
Caption: General workflow for SNAr at the C5 position.
Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines
Important Pre-reaction Note: The carboxylic acid group is acidic and will react with the amine nucleophile and base. It is highly recommended to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting the SNAr reaction. The ester can be easily hydrolyzed post-substitution.
Materials:
-
Methyl 5-fluoro-benzooxazole-2-carboxylate (starting material)
-
Amine of choice (e.g., morpholine, piperidine) (2.0-3.0 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a microwave vial or sealed tube, add the methyl 5-fluoro-benzooxazole-2-carboxylate (1.0 eq), the desired amine (2.0-3.0 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO to dissolve the reagents.
-
Seal the vessel tightly.
-
Reaction: Heat the mixture to 120-150 °C. The reaction can be performed in a conventional oil bath or a microwave reactor for faster reaction times.
-
Monitor the reaction by LC-MS for the consumption of the starting material. Reactions may take from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (3x) to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester product by column chromatography.
-
Deprotection (Hydrolysis):
-
Dissolve the purified ester in a mixture of THF and water.
-
Add Lithium Hydroxide (LiOH) (2-3 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extract the final carboxylic acid product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product.
-
Application: Building and Interpreting an SAR Table
Following the synthesis and purification of a library of derivatives, the next step is biological screening. The resulting data, typically IC₅₀ or EC₅₀ values, are compiled into an SAR table to decipher the relationship between structure and activity.
Representative SAR Data Table (Hypothetical Data)
Let's assume the compounds were tested for inhibitory activity against a hypothetical enzyme, "Target X".
| Compound ID | R¹ (at C2-position) | R² (at C5-position) | IC₅₀ for Target X (nM) |
| Parent | -COOH | -F | 1500 |
| A-1 | -CONH₂ | -F | 950 |
| A-2 | -CONHCH₃ | -F | 450 |
| A-3 | -CONH-cPr | -F | 220 |
| A-4 | -CONH-Bn | -F | 2100 |
| B-1 | -COOH | -N(CH₃)₂ | 800 |
| B-2 | -COOH | Morpholin-4-yl | 350 |
| B-3 | -COOH | -NH₂ | 1200 |
| C-1 | -CONH-cPr | Morpholin-4-yl | 45 |
Analysis and Causality (E-E-A-T)
-
Insights from C2-Derivatives (Series A):
-
Converting the parent carboxylic acid to a primary amide (A-1) is tolerated but offers minimal improvement.
-
Adding small alkyl groups to the amide (A-2, A-3) significantly improves potency. The cyclopropyl group (A-3) is particularly effective, suggesting a small, hydrophobic pocket that rewards rigidity.
-
The large, flexible benzyl group (A-4) is detrimental, indicating a steric clash. This defines a clear boundary for the size of the substituent at this position.
-
-
Insights from C5-Derivatives (Series B):
-
Replacing the fluorine at the C5 position with amine nucleophiles is generally beneficial.
-
The morpholine ring (B-2), which is a hydrogen bond acceptor, provides a significant boost in activity over the dimethylamino group (B-1). This strongly suggests the presence of a hydrogen bond donor on the target enzyme in proximity to the C5 position.
-
The primary amine (B-3) is less effective than the parent, perhaps due to undesirable charge interactions or metabolic instability.
-
-
Synergistic Effects (Compound C-1):
-
Combining the optimal groups identified from both series—the cyclopropylamide at C2 and the morpholine at C5—results in compound C-1 , which shows a dramatic, synergistic improvement in potency. This validates the independent findings and demonstrates a successful lead optimization strategy.
-
Conclusion
The this compound scaffold is a highly tractable platform for medicinal chemistry campaigns. The protocols detailed in this guide for derivatization at the C2-carboxylic acid and C5-fluoro positions provide a robust framework for generating chemical libraries. Systematic synthesis and biological evaluation, followed by careful SAR analysis, can rapidly uncover the key structural determinants for biological activity, paving the way for the rational design of potent and optimized therapeutic candidates.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Fluoro-benzooxazole-2-carboxylic Acid as a Key Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Role of the Benzoxazole Scaffold
The kinome represents one of the most critical target classes in modern drug discovery, with dysregulation of protein kinase activity being a hallmark of numerous diseases, particularly cancer.[1][2] Since the approval of the first kinase inhibitor, imatinib, in 2001, the field has rapidly expanded, with dozens of small molecule inhibitors now in clinical use.[2][3] Within this landscape, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding site of kinases. The benzoxazole core is one such scaffold, recognized for its rigid, planar structure and hydrogen bonding capabilities.[4][5]
This guide focuses on 5-fluoro-benzooxazole-2-carboxylic acid , a highly versatile building block for the synthesis of novel kinase inhibitors. We will explore the scientific rationale behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the strategic importance of its unique structural features—the benzoxazole core, the C2-carboxylic acid "handle," and the 5-fluoro substituent—in designing next-generation targeted therapies.
Part 1: Scientific Rationale and Design Strategy
The Benzoxazole Core: A Privileged Kinase Hinge-Binder
The ATP-binding pocket of most kinases contains a "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. An effective ATP-competitive inhibitor must mimic these interactions. The benzoxazole scaffold is well-suited for this role. Its nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors and donors, anchoring the inhibitor in the active site and providing a stable platform for further derivatization.[4][6]
The Strategic Importance of the 5-Fluoro Substituent
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[7][8] The fluorine atom at the 5-position of the benzoxazole ring is not merely a passive substituent; it serves several critical functions:
-
Enhanced Binding Affinity: The highly electronegative fluorine can form favorable electrostatic interactions or non-classical hydrogen bonds with residues in the kinase active site, thereby increasing binding potency.[7]
-
Improved Metabolic Stability: Fluorine can block sites of potential metabolic oxidation (a common liability for aromatic rings), increasing the compound's half-life and bioavailability.[8]
-
Modulation of Physicochemical Properties: It subtly alters the electronic properties of the ring system and can influence the pKa of nearby functional groups, which can be fine-tuned to optimize cell permeability and solubility.[8]
The C2-Carboxylic Acid: A Versatile Handle for SAR Exploration
The carboxylic acid at the 2-position serves as the primary chemical handle for derivatization.[9] In the context of a kinase inhibitor, this position typically points towards the solvent-exposed region of the ATP-binding site. This allows for the introduction of a wide variety of chemical groups via amide bond formation without disrupting the core hinge-binding interactions.[10] This strategy is fundamental to Structure-Activity Relationship (SAR) studies, enabling chemists to:
-
Explore new hydrogen bond interactions.
-
Introduce charged or polar groups to improve solubility.
-
Optimize pharmacokinetic properties by attaching different side chains.[9]
The logical workflow for utilizing this building block is centered on its efficient coupling to a diverse library of amines.
Caption: General workflow for kinase inhibitor synthesis using this compound.
Part 2: Core Application - Amide Coupling Protocols
The formation of an amide bond is the most critical reaction for derivatizing this compound.[10] The choice of coupling reagent is crucial and depends on the reactivity of the amine partner. Below are two robust, widely applicable protocols.
Protocol 1: Uronium Salt-Mediated Coupling (HATU)
This method is highly efficient and generally preferred for a wide range of amines, including those that are sterically hindered or electron-deficient.[11][12]
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Pre-activation: To a dry, nitrogen-flushed flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).
-
Add HATU (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the reactive O-acylisourea intermediate.
-
Amine Coupling: Add the amine (1.1 eq) to the pre-activated mixture, followed by the dropwise addition of DIPEA (3.0 eq). The base is crucial for neutralizing the generated hexafluorophosphate salt and driving the reaction forward.[11]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes residual DMF, unreacted amine, and coupling byproducts.[13]
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)
This is a classic and cost-effective method suitable for many primary and secondary amines. The addition of HOBt is critical to prevent racemization (if chiral centers are present) and suppress the formation of an unreactive N-acylurea byproduct.[14]
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Anhydrous DCM (Dichloromethane) or DMF
-
DIPEA or Triethylamine (TEA) (2.5 eq)
-
Reagents for workup and purification as listed in Protocol 1.
Step-by-Step Methodology:
-
Setup: To a dry, nitrogen-flushed flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). Dissolve these components in anhydrous DCM or DMF.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C. The carbodiimide activates the carboxylic acid, which is then trapped by HOBt to form a more stable, reactive ester.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup, drying, concentration, and purification procedures as described in Protocol 1.[14]
Part 3: Data Presentation & Troubleshooting
Successful synthesis requires careful optimization. The following tables provide a comparative overview of the coupling methods and a guide for troubleshooting common issues.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages & Causality |
| EDC·HCl | HOBt | DIPEA, TEA | DCM, DMF | 12-24 hours | 60-90% | Cost-effective; water-soluble urea byproduct is easily removed during aqueous workup. HOBt increases efficiency.[13][14] |
| HATU | None | DIPEA | DMF, NMP | 2-16 hours | 75-98% | High reactivity and faster reaction times; effective for less reactive amines due to the formation of a highly activated ester.[12] |
| PyBOP | None | DIPEA | DMF, DCM | 4-18 hours | 70-95% | Phosphonium-based reagent; generates a phosphine oxide byproduct. Less risk of amine guanidinylation compared to HATU. |
Yields are representative and highly dependent on the specific amine substrate and purification efficiency.
Table 2: Troubleshooting Guide for Amide Coupling Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Reagents (especially solvent) are not anhydrous. | 1. Switch from EDC to a more powerful uronium reagent like HATU.[12] 2. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time. 3. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly dried. |
| Presence of N-acylurea Side Product | Occurs with EDC when the activated intermediate reacts with another EDC molecule instead of the amine. | Ensure HOBt is used as an additive. HOBt traps the activated acid as a more stable intermediate, preventing side reactions.[14] |
| Guanidinylation of the Amine | A known side reaction when using excess uronium reagents like HATU, where the reagent reacts directly with the amine. | Use stoichiometric amounts of HATU (1.1-1.2 eq). Add the amine to a pre-activated mixture of the acid and HATU.[12] |
Part 4: Application in Kinase Signaling Pathways
Derivatives of this compound have shown potent inhibitory activity against several key kinases involved in cancer, such as Aurora B Kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] VEGFR-2 is a critical receptor tyrosine kinase that drives angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[15][16]
An inhibitor synthesized from our core building block would bind to the ATP pocket of VEGFR-2, preventing its autophosphorylation and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a benzoxazole-based kinase inhibitor.
Conclusion
This compound is a powerful and strategically designed building block for the synthesis of kinase inhibitors. Its constituent parts—a proven hinge-binding scaffold, a handle for SAR diversification, and a key fluorine substituent for modulating drug-like properties—provide medicinal chemists with a robust platform for lead optimization. The protocols and rationale presented in this guide offer a comprehensive framework for leveraging this compound to develop novel and effective targeted therapies.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for amide coupling with 5-fluoro-benzooxazole-2-carboxylic acid
Application Note: A-011B
Streamlined Amide Coupling of 5-Fluoro-benzooxazole-2-carboxylic Acid: Protocols and Mechanistic Insights
Abstract: This application note provides a detailed experimental guide for the efficient amide coupling of this compound with primary and secondary amines. Recognizing the growing importance of benzoxazole moieties in drug discovery, this document outlines a robust protocol utilizing HATU as a coupling reagent.[1][2] It delves into the mechanistic rationale behind the chosen methodology, offers a comprehensive, step-by-step procedure, and presents a troubleshooting guide to address common challenges. This note is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for synthesizing novel benzoxazole-based amides.
Introduction: The Significance of Benzoxazole Amides in Medicinal Chemistry
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] The incorporation of a fluorine atom, as in this compound, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The amide bond is a fundamental linkage in numerous pharmaceuticals, and its formation is a cornerstone of medicinal chemistry.[3][4] The direct coupling of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the use of coupling reagents to activate the carboxylic acid is essential for achieving high yields and purity.[4][5]
This guide focuses on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent for the synthesis of amides derived from this compound.[6][7] HATU offers several advantages, including rapid reaction times, high yields, and minimal racemization, making it a preferred choice for many synthetic chemists.[7][8]
Mechanistic Principles of HATU-Mediated Amide Coupling
The efficacy of HATU in promoting amide bond formation stems from its ability to convert the carboxylic acid into a highly reactive OAt-active ester.[6][9] The reaction proceeds through a well-defined mechanism:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[9][10]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[6]
-
Formation of the Active Ester: The liberated HOAt anion then attacks the isouronium salt, generating the key OAt-active ester and tetramethylurea as a byproduct.[6][9]
-
Nucleophilic Attack: The amine nucleophile then attacks the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[9]
The pyridine nitrogen atom in the HOAt moiety is thought to play a crucial role in stabilizing the transition state through hydrogen bonding, which contributes to the high efficiency of HATU-mediated couplings.[6]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the amide coupling of this compound with a generic amine.
Materials and Reagents
-
This compound (CAS: 944898-49-1)[11]
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.2 equivalents)[6]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)[10]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Activation of the Carboxylic Acid:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.[10]
-
Add HATU (1.1-1.2 eq) in one portion. The solution may change color.[6]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[5]
-
-
Amine Addition and Coupling:
-
To the pre-activated mixture, add the desired primary or secondary amine (1.0-1.2 eq) either neat or as a solution in the reaction solvent.
-
Continue stirring the reaction at room temperature for 1-4 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[3]
-
Workup and Purification
-
Quenching and Extraction:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and finally with brine.[12][13]
-
Note: For reactions in DMF, washing with 5% aqueous LiCl can help to remove residual DMF.[5]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude amide can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3][13]
-
Alternatively, for crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective purification method.[14]
-
Data Presentation: Comparison of Common Coupling Reagents
While HATU is an excellent choice, other coupling reagents can also be employed. The selection of the optimal reagent depends on various factors including substrate reactivity, cost, and potential for side reactions.
| Coupling Reagent | Class | Additive | Base | Typical Solvents | Key Advantages | Common Side Reactions |
| HATU | Aminium/Uronium | None | DIPEA, TEA | DMF, DCM | High efficiency, fast reaction rates, low racemization.[6][8] | Byproducts can be challenging to remove.[8] |
| HBTU/TBTU | Aminium/Uronium | HOBt | DIPEA, TEA | DMF, DCM | Efficient, byproducts are generally soluble.[15] | Potential for guanidinylation of the amine.[16] |
| EDC | Carbodiimide | HOBt, NHS | None or mild base | DCM, DMF, Water | Water-soluble byproducts, useful for aqueous reactions.[5][15] | Formation of N-acylurea byproduct, potential for racemization.[4][12] |
| DCC/DIC | Carbodiimide | HOBt | None | DCM, THF | Inexpensive and effective.[7] | Dicyclohexylurea (DCU) from DCC is poorly soluble; DIC forms a soluble urea.[7] |
| PyBOP | Phosphonium | None | DIPEA | DMF, DCM | Highly reactive, good for sterically hindered substrates. | Byproducts can be difficult to remove. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents (moisture contamination) - Insufficient activation time - Sterically hindered substrates | - Use anhydrous solvents and fresh reagents. - Increase activation time or reaction temperature slightly. - Consider a more powerful coupling reagent like PyBOP or switch to a different synthetic route. |
| Presence of Unreacted Starting Material | - Insufficient equivalents of coupling reagent or amine - Short reaction time | - Increase the equivalents of the limiting reagent. - Extend the reaction time and continue monitoring. |
| Formation of N-acylurea byproduct (with carbodiimides) | - Rearrangement of the O-acylisourea intermediate.[12] | - Add an activating agent like HOBt or NHS to trap the intermediate.[5] |
| Difficulty in Purification | - Similar polarity of product and byproducts (e.g., tetramethylurea from HATU).[8] | - Optimize the aqueous workup with acidic and basic washes.[12] - Employ a different chromatographic technique (e.g., reverse-phase HPLC). - Consider recrystallization.[14] |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of amides from this compound using HATU. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply this methodology to generate novel benzoxazole-based compounds for various applications in drug discovery and materials science. The provided troubleshooting guide and comparison of coupling reagents offer additional support for optimizing this important transformation.
References
- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. growingscience.com [growingscience.com]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. m.youtube.com [m.youtube.com]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | 944898-49-1 | FF87441 [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. people.uniurb.it [people.uniurb.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-benzooxazole-2-carboxylic Acid
Introduction
Welcome to the technical support guide for the synthesis of 5-fluoro-benzooxazole-2-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] However, its synthesis can present challenges, often related to reaction yield and product purity. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, validated protocols, and a deeper understanding of the reaction mechanism to empower you to optimize your experimental outcomes. We will focus on the most common and robust synthetic route: the condensation of 2-amino-4-fluorophenol with an oxalic acid derivative, followed by hydrolysis.
Section 1: The Core Synthetic Pathway: Mechanism and Rationale
The synthesis of the benzoxazole scaffold typically involves the condensation and subsequent cyclization of an ortho-substituted aminophenol with a carboxylic acid or its derivative.[2][3] For the target molecule, this compound, a highly effective strategy is a two-step process involving the initial formation of an ester, followed by saponification.
Step 1: Condensation & Cyclization to Ethyl 5-fluoro-benzooxazole-2-carboxylate
The reaction is initiated by the condensation of 2-amino-4-fluorophenol with diethyl oxalate. This reaction is typically performed at elevated temperatures, often without a solvent or with a high-boiling point solvent, to drive the reaction forward. The key transformation is an intramolecular nucleophilic attack of the hydroxyl group onto the intermediate amide, followed by dehydration to form the stable aromatic oxazole ring.
References
troubleshooting solubility issues of 5-fluoro-benzooxazole-2-carboxylic acid in organic solvents
Welcome to the technical support center for 5-fluoro-benzooxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth, evidence-based solutions and protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Molecule: A Foundation for Solubility Troubleshooting
This compound is a heterocyclic compound featuring a benzoxazole core, a carboxylic acid group, and a fluorine atom. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility profile. The carboxylic acid moiety introduces polarity and the potential for hydrogen bonding, while the fused benzene and oxazole rings, along with the fluorine atom, contribute to its aromatic and somewhat lipophilic character. The interplay of these features governs its behavior in various organic solvents.
The general principle of "like dissolves like" is a useful starting point.[1] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. However, the nuanced structure of this compound means its solubility can be influenced by a variety of factors, including solvent polarity, pH, and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility of this compound in common organic solvents?
Based on its structure, this compound is expected to exhibit the following general solubility trends:
-
Good Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can accept hydrogen bonds and have a high dielectric constant.
-
Moderate Solubility: In polar protic solvents like methanol and ethanol, where the carboxylic acid group can engage in hydrogen bonding.
-
Limited to Poor Solubility: In non-polar solvents such as hexane and toluene, due to the polar nature of the carboxylic acid and the benzoxazole ring system.
The fluorine atom can also influence solubility. While fluorination can sometimes increase lipophilicity, in the context of benzazoles, it has been shown to potentially improve aqueous solubility in some cases.[2]
Q2: I am having trouble dissolving this compound in my chosen organic solvent. What are the first troubleshooting steps I should take?
If you are encountering solubility issues, consider the following initial steps:
-
Gentle Heating: Carefully warm the mixture in a water bath. Increased temperature often enhances the solubility of solid compounds.
-
Sonication: Use an ultrasonic bath to provide energy to break up the solid lattice and promote dissolution.
-
Increase Solvent Volume: Add more solvent in small increments to see if the compound dissolves at a lower concentration.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a common and effective strategy. If your compound has limited solubility in a primary solvent, adding a small amount of a co-solvent in which it is highly soluble can significantly improve the overall solubility. For example, if you need to dissolve the compound in a largely aqueous buffer for a biological assay, preparing a concentrated stock solution in DMSO and then diluting it into the buffer is a standard practice.
Q4: How does pH affect the solubility of this compound?
The carboxylic acid group on the molecule makes its solubility highly pH-dependent. In its protonated (acidic) form, the compound is less polar. By increasing the pH with the addition of a base (e.g., sodium hydroxide or sodium bicarbonate), the carboxylic acid will be deprotonated to form a carboxylate salt.[3] This salt is an ionic species and is significantly more polar, leading to increased solubility in polar solvents, including water.
In-Depth Troubleshooting Guides
Issue 1: The compound will not dissolve in a polar protic solvent (e.g., methanol, ethanol).
Causality: While polar protic solvents can hydrogen bond with the carboxylic acid, the larger, more non-polar benzoxazole ring system may be limiting solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility in polar protic solvents.
Issue 2: The compound precipitates out of solution when a stock in an organic solvent is diluted into an aqueous buffer.
Causality: This is a common issue known as "crashing out." The final concentration of the compound in the aqueous buffer exceeds its solubility limit in that mixed solvent system. The organic solvent from the stock solution also changes the properties of the final solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Experimental Protocols
For researchers who need to determine the quantitative solubility of this compound in their specific solvent systems, the following protocol for the shake-flask method is recommended.
Protocol: Determination of Equilibrium Solubility
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a set temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analysis method.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Data Presentation
A systematic approach to documenting solubility is crucial for reproducibility. We recommend creating a solubility profile table for your experimental results.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Experimental Observations |
| Polar Aprotic | DMSO | High | |
| DMF | High | ||
| Acetonitrile | Moderate | ||
| Acetone | Moderate | ||
| Polar Protic | Methanol | Moderate | |
| Ethanol | Moderate | ||
| Water (neutral pH) | Low | ||
| Non-Polar | Toluene | Low | |
| Hexane | Insoluble |
Table 2: Quantitative Solubility Data (Example)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Ethanol | 25 | [Your Data] | Shake-Flask/HPLC |
| DMSO | 25 | [Your Data] | Shake-Flask/HPLC |
| Acetonitrile | 25 | [Your Data] | Shake-Flask/HPLC |
Safety Precautions
When handling this compound and organic solvents, always adhere to standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for the specific compound and solvents for detailed safety information.[4]
References
Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-benzooxazole-2-carboxylic acid Amidation
Introduction
Welcome to the technical support center for the amidation of 5-fluoro-benzooxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this crucial synthetic transformation. The formation of the amide bond is a cornerstone of medicinal chemistry, and the unique electronic properties of the this compound scaffold present specific challenges and opportunities.[1] This document aims to provide not just procedural steps, but also the scientific reasoning behind them to empower you to overcome common hurdles and achieve optimal results in your research.
Troubleshooting Guide
This section addresses common issues encountered during the amidation of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| 1. Inefficient Activation of Carboxylic Acid: The electron-withdrawing nature of the benzoxazole ring can decrease the nucleophilicity of the carboxylate and hinder the formation of the active intermediate.[2] | • Switch to a more powerful coupling reagent: If you are using a standard carbodiimide reagent like DCC or EDC with limited success, consider switching to a uronium/aminium salt such as HATU or HBTU, or a phosphonium salt like PyBOP.[2][3][4] These reagents are known to be more effective for less reactive carboxylic acids.[3][4] • Pre-activation: Allow the this compound, coupling reagent, and any additives (e.g., HOBt, HOAt) to stir for 15-30 minutes before introducing the amine. This ensures the complete formation of the highly reactive activated ester intermediate.[2][5] • Consider forming the acid chloride: For particularly unreactive amines, converting the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust strategy.[1][6] |
| 2. Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can exhibit slow reaction kinetics.[7] | • Increase reaction temperature: Gently heating the reaction mixture to 40-60 °C can often accelerate the rate of amidation. However, it is crucial to monitor for potential side reactions or degradation.[2] • Increase reagent equivalents: Using a slight excess (1.2-1.5 equivalents) of the amine and coupling reagent can help drive the reaction to completion.[2] |
| 3. Inappropriate Solvent: The solubility of reactants, intermediates, and the final product is critical for a successful reaction. | • Switch to a more polar aprotic solvent: If you are using a less polar solvent like dichloromethane (DCM) and observing solubility issues, switching to N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly improve the reaction environment.[2] |
| 4. Presence of Water: Trace amounts of water can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid and reduced yields. | • Use anhydrous solvents and reagents: Ensure that all solvents are properly dried and that reagents are stored under inert conditions. The use of molecular sieves can also help to scavenge any residual water.[8] |
Issue 2: Formation of Significant Impurities
| Potential Cause | Recommended Solution |
| 1. Side Reactions of the Coupling Reagent: Some coupling reagents, particularly carbodiimides, can lead to the formation of N-acylurea byproducts, which can be difficult to separate from the desired product.[3] | • Use additives: The addition of HOBt or HOAt can suppress the formation of N-acylurea byproducts by trapping the O-acylisourea intermediate to form a more stable active ester.[4][9] • Choose an alternative coupling reagent: Uronium/aminium or phosphonium-based reagents generally produce more water-soluble byproducts that are easier to remove during aqueous workup.[4] |
| 2. Epimerization/Racemization: If the amine component is chiral, the reaction conditions can sometimes lead to a loss of stereochemical integrity. | • Use racemization-suppressing additives: Additives like HOBt and particularly HOAt are effective at minimizing racemization.[4][9] • Optimize the base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to reduce the risk of epimerization.[10] • Lower the reaction temperature: Running the reaction at 0 °C or even lower temperatures can help to preserve the stereochemistry. |
| 3. Ring-Opening of the Benzoxazole Core: Under harsh acidic or basic conditions, or at elevated temperatures, the benzoxazole ring can be susceptible to cleavage.[11] | • Maintain mild reaction conditions: Avoid strong acids or bases and excessive heat. If heating is necessary, do so cautiously and monitor the reaction closely for the appearance of degradation products. • Careful workup: During the aqueous workup, use dilute acid and base solutions and avoid prolonged exposure to these conditions. |
| 4. Decarboxylation: The carboxylic acid starting material may undergo decarboxylation at high temperatures, leading to the formation of 5-fluorobenzoxazole.[7][11] | • Avoid excessive heat: If possible, conduct the reaction at or below room temperature. If heating is required, use the minimum temperature necessary to achieve a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" coupling reagent for the amidation of this compound?
For a reliable starting point, a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[3] It is known for its high efficiency, fast reaction times, and ability to couple even challenging substrates with minimal side reactions, including racemization when used with an appropriate base like DIPEA.[7]
Q2: How do I choose the right base for my reaction?
The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally the preferred choice. It is effective at scavenging the acid byproduct of the reaction without competing as a nucleophile or promoting racemization. Triethylamine (TEA) can also be used, but it is more nucleophilic and can sometimes lead to side reactions.
Q3: My amine is provided as a hydrochloride salt. How should I handle this?
If your amine is a hydrochloride salt, you will need to add an additional equivalent of base to neutralize the salt and liberate the free amine. For example, if you are using 1.2 equivalents of the amine hydrochloride, you would typically use 2.2-3.0 equivalents of DIPEA.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. A typical TLC system for these compounds might be a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid and the appearance of the less polar amide product spot will indicate the progression of the reaction.
Q5: What is a standard workup procedure for this amidation?
A typical aqueous workup involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and additives like HOBt, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Optimized Experimental Protocols
Protocol 1: General Amidation using HATU
This protocol is a robust starting point for a wide range of primary and secondary amines.
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add HATU.
-
Stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add the desired amine to the reaction mixture.
-
Add DIPEA dropwise to the stirring solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in the FAQ section.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amidation using EDC/HOBt
This is a more cost-effective method suitable for less challenging amines.
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
EDC•HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve this compound, HOBt, and the amine in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC•HCl portion-wise to the cooled solution.
-
Add DIPEA or TEA dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in the FAQ section.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Troubleshooting
General Amidation Workflow
Caption: General workflow for amide coupling reactions.
Troubleshooting Logic for Low Yield Reactions
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
common side products in 5-fluoro-benzooxazole-2-carboxylic acid synthesis and their removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of 5-fluoro-benzooxazole-2-carboxylic acid. Here, we address common challenges, focusing on the identification and removal of frequent side products to help you optimize your reaction outcomes and achieve high purity for this valuable building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is a reliable synthetic route for this compound, and what are the primary impurities I should anticipate?
A common and effective method for synthesizing this compound is the condensation of 2-amino-4-fluorophenol with a C2-synthon, such as diethyl oxalate, followed by hydrolysis. The reaction typically proceeds in two stages: initial acylation/condensation to form an ester precursor, which then undergoes intramolecular cyclization, followed by saponification to yield the target carboxylic acid.
While this route is robust, several side products and impurities can arise depending on the reaction conditions. Understanding these potential pitfalls is the first step toward troubleshooting.
Commonly Encountered Impurities:
-
Unreacted Starting Materials: Residual 2-amino-4-fluorophenol.
-
Incomplete Cyclization Product: The stable amide intermediate, N-(5-fluoro-2-hydroxyphenyl)oxalamic acid.
-
Decarboxylation Product: 5-fluorobenzooxazole, formed by the loss of CO₂ from the final product.
-
Hydrolysis of Diethyl Oxalate: Formation of oxalic acid or its monoethyl ester.
The diagram below illustrates the main synthetic pathway and the formation points of these key impurities.
Caption: Synthetic pathway and common impurity formation points.
Question 2: My reaction consistently stalls, leaving a significant amount of the uncyclized amide intermediate. How can I drive the cyclization to completion and remove this impurity?
This is a very common issue, often stemming from insufficient thermal energy or inadequate acid catalysis to promote the final ring closure. The uncyclized intermediate, N-(5-fluoro-2-hydroxyphenyl)oxalamic acid, is a polar compound that can be challenging to separate from the equally polar carboxylic acid product if not addressed properly.
Causality: The intramolecular cyclization requires the dehydration of the amide intermediate. This step has a significant activation energy barrier and is often the rate-limiting step. Conditions that are too mild (low temperature, short reaction time) will favor the formation of the intermediate without subsequent cyclization.
Troubleshooting & Removal Strategy:
-
Driving the Reaction:
-
Thermal Push: Ensure the reaction temperature for the cyclization step is sufficiently high. For many benzoxazole syntheses, temperatures between 130-180°C are necessary.[1][2] Using a high-boiling solvent like toluene or xylene for the azeotropic removal of water can be effective.
-
Acid Catalysis: The use of a catalyst like polyphosphoric acid (PPA) or a Brønsted acid can facilitate the dehydration and ring closure at lower temperatures.[1][3]
-
-
Purification Protocol: Exploiting pKa Differences The key difference between your target acid and the uncyclized intermediate is the acidity of the carboxylic acid group versus the phenolic hydroxyl group. This can be exploited with a carefully controlled acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc).
-
Bicarbonate Wash: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, this compound, is sufficiently acidic to be deprotonated by bicarbonate and will transfer to the aqueous layer as its sodium salt.
-
Separation: The uncyclized intermediate, whose phenolic proton is significantly less acidic, will largely remain in the organic layer along with other neutral impurities.[4]
-
Isolation: Separate the aqueous layer, wash it once more with fresh EtOAc to remove any residual organic impurities, and then cool it in an ice bath.
-
Re-acidification: Slowly acidify the cold aqueous layer with 1M HCl until the pH is ~2-3. Your pure product will precipitate out of the solution.
-
Collection: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
-
Question 3: My mass spectrometry data shows a significant peak corresponding to the loss of 44 Da (CO₂), and the crude NMR is missing the characteristic carboxylic acid proton. What is happening?
You are observing the decarboxylation of your target molecule to form 5-fluorobenzooxazole. This side reaction is thermally induced and is a known degradation pathway for many heteroaromatic carboxylic acids.[5]
Causality: The C-C bond between the electron-rich benzoxazole ring and the carboxyl group can be labile at high temperatures. The stability of the resulting aryl anion/radical intermediate promotes the loss of carbon dioxide. This is particularly problematic during distillation or if the reaction is heated for an extended period after completion.[6]
Prevention & Removal Strategy:
| Strategy | Description |
| Prevention | Temperature Control: Avoid excessive temperatures (>180°C) and prolonged heating, especially during the final stages of the reaction and workup. Monitor the reaction by TLC or LC-MS and stop heating as soon as the starting material is consumed. |
| Removal | Acid-Base Extraction: The decarboxylated product, 5-fluorobenzooxazole, is a neutral, non-polar molecule. It can be very efficiently removed using the same acid-base extraction protocol described in Question 2. The neutral impurity will remain in the initial organic layer (e.g., ethyl acetate), while your desired carboxylic acid product is selectively extracted into the aqueous bicarbonate phase.[4] |
Question 4: Can you provide a comprehensive, step-by-step purification workflow to isolate high-purity this compound from a typical crude reaction mixture?
Absolutely. This workflow integrates the principles discussed above to systematically remove the most common impurities. It relies on liquid-liquid extraction to partition solutes based on their acid-base properties.
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction is deemed complete, cool the mixture to room temperature. If you used a high-boiling solvent like toluene or PPA, carefully quench the reaction by pouring it into ice water to precipitate the crude product.[1][2] Filter the crude solid.
-
Dissolution: Transfer the crude solid into a separatory funnel and dissolve it in ethyl acetate (EtOAc). Add water to dissolve any inorganic salts.
-
Removal of Neutral & Basic Impurities:
-
Extract the EtOAc layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (3x volumes).
-
Crucial Step: Combine all aqueous layers. This layer now contains your desired product as a sodium salt.
-
The organic EtOAc layer contains the neutral decarboxylation product and the less acidic uncyclized intermediate. This layer can be discarded or processed separately if desired.
-
-
Back-Extraction: Wash the combined aqueous layer with a fresh portion of EtOAc (1x volume) to remove any remaining organic-soluble impurities. Discard this organic wash.
-
Product Precipitation:
-
Place the aqueous layer in an ice-water bath to cool it thoroughly.
-
While stirring vigorously, slowly add cold 1M HCl dropwise until the pH of the solution reaches 2-3 (check with pH paper). A white or off-white precipitate of your pure product should form.
-
-
Isolation and Drying:
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with copious amounts of cold deionized water to remove any residual salts (e.g., NaCl).
-
Dry the purified solid in a vacuum oven at a moderate temperature (40-50°C) to constant weight.
-
The diagram below visualizes this purification workflow.
Caption: Workflow for the purification of the target acid.
By following these troubleshooting guides and purification protocols, you can effectively mitigate the formation of common side products and achieve a high degree of purity for your this compound, ensuring reliable results in your downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-fluoro-benzooxazole-2-carboxylic acid under different pH conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Fluoro-benzooxazole-2-carboxylic acid (CAS 944898-49-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound. Due to its specific chemical structure, its stability can be a critical factor in experimental success. This guide addresses common questions and challenges related to its stability under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this molecule are centered on the inherent reactivity of the oxazole ring, particularly when substituted with a carboxylic acid. Based on the chemistry of related heterocyclic compounds, two primary degradation pathways should be anticipated:
-
Hydrolytic Ring Opening: The oxazole ring contains an imine-ether-like linkage which is susceptible to hydrolysis. In the presence of water, particularly under acidic or basic catalysis, the ring can be cleaved. This reaction is analogous to the hydrolysis of esters or amides. Studies on similar benzoxazole structures have indicated that the ring structure can be unstable in aqueous conditions.[1]
-
Decarboxylation: Carboxylic acids attached to heterocyclic rings can be prone to the loss of carbon dioxide (CO₂), a process known as decarboxylation.[2] This is often accelerated by heat but can also occur under certain pH conditions, leading to the formation of 5-fluoro-benzooxazole.
Some oxazole derivatives, especially those with hydroxy and carboxy substituents, have been found to be unstable towards both hydrolytic ring-opening and decarboxylation.[3][4]
Q2: How does pH specifically affect the stability of the compound?
While specific kinetic data for this compound is not widely published, we can infer its pH-dependent stability profile from fundamental chemical principles and data on related structures.
-
Acidic Conditions (pH < 4): Strong acidic conditions are expected to catalyze the hydrolysis of the oxazole ring. The nitrogen atom in the ring can be protonated, making the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to ring cleavage.
-
Neutral Conditions (pH ~6-8): The compound is expected to be most stable near neutral pH. However, prolonged exposure to aqueous buffers, even at neutral pH, can still lead to slow hydrolysis. For many benzoxazole derivatives, adequate stability is observed under standard neutral buffer conditions for typical assay durations.[5]
-
Basic Conditions (pH > 8): Strong basic conditions can also promote hydrolysis. The carboxylic acid will be deprotonated to a carboxylate, but the C2 position of the oxazole ring remains susceptible to hydroxide-mediated nucleophilic attack, leading to ring opening.
The following table summarizes the expected stability profile.
| pH Range | Expected Stability | Primary Degradation Pathway | Recommendations |
| < 4 (Strongly Acidic) | Low | Acid-catalyzed hydrolytic ring opening | Avoid prolonged storage in acidic buffers. Prepare solutions fresh. |
| 4 - 6 (Mildly Acidic) | Moderate | Slow hydrolytic ring opening | Suitable for short-term experiments. Monitor for degradation. |
| 6 - 8 (Neutral) | High | Minimal degradation over short periods | Optimal range for most applications and short-term storage. |
| > 8 (Basic) | Moderate to Low | Base-catalyzed hydrolytic ring opening | Use with caution. Prepare solutions fresh and use immediately. |
Q3: What are the likely degradation products?
The primary degradation product from hydrolytic ring opening is expected to be 2-amino-4-fluorophenol and oxalic acid , following the cleavage of the oxazole ring and subsequent hydrolysis of the resulting ester/amide intermediates. The proposed pathway is illustrated below.
Caption: Proposed pathway for the hydrolysis of this compound.
This proposed mechanism is based on known hydrolysis pathways for related benzoxazole compounds.[1]
Q4: What are the optimal storage conditions for this compound?
To ensure maximum shelf-life and reproducibility of results, the following storage conditions are recommended:
-
Solid Form: Store the compound as a solid in a tightly sealed container at 2-8°C.[2] For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect it from moisture and air.[2]
-
In Solution: Stock solutions should be prepared in a dry, aprotic solvent like DMSO or DMF and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage. If you must use an aqueous buffer, prepare the solution fresh for each experiment and use it immediately.
Troubleshooting Guide
This section addresses common issues encountered during experimentation.
Issue 1: Inconsistent results or loss of activity in biological assays.
-
Possible Cause: The compound may be degrading in your aqueous assay buffer. The pH of the buffer, presence of certain additives, or incubation time and temperature could be contributing factors.
-
Troubleshooting Steps:
-
Confirm Buffer pH: Ensure your assay buffer is within the optimal stability range of pH 6-8.
-
Prepare Fresh: Prepare the final dilution of the compound into the aqueous buffer immediately before starting the assay. Do not use pre-diluted aqueous solutions that have been stored.
-
Run a Stability Control: Incubate the compound in your assay buffer under the exact conditions of your experiment (time, temperature) but without the biological components (cells, enzyme, etc.). Analyze the sample by HPLC or LC-MS at the end of the incubation period to quantify the remaining parent compound.
-
Consider DMSO Concentration: Ensure the final concentration of the organic solvent (like DMSO) used to introduce the compound is low and does not affect the assay or the compound's stability.
-
Issue 2: New peaks appear in HPLC/LC-MS chromatograms of stored solutions.
-
Possible Cause: This is a clear indication of chemical degradation. The new peaks likely correspond to the hydrolysis or decarboxylation products.
-
Troubleshooting Workflow:
Caption: A logical workflow for identifying and minimizing impurities.[4]
Experimental Protocols
To empower researchers to validate stability in their own experimental systems, we provide the following generalized protocols.
Protocol 1: pH-Dependent Stability Assay by HPLC
This protocol allows for the quantitative assessment of the compound's stability over time in different buffers.
1. Materials:
- This compound
- HPLC-grade DMSO, acetonitrile, and water
- Formic acid or trifluoroacetic acid (for mobile phase)
- Buffer salts (e.g., citrate for pH 4, phosphate for pH 7.4, borate for pH 9)
- HPLC system with a UV detector (monitor at λ~260-270 nm) or an LC-MS system.
2. Procedure:
- Prepare Buffers: Prepare a set of aqueous buffers at your desired pH values (e.g., pH 4.0, 7.4, and 9.0).
- Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.
- Initiate Experiment: Dilute the stock solution into each buffer to a final concentration of ~50 µM. Ensure the final DMSO concentration is low (<1%). This is your T=0 sample.
- Incubation: Incubate the buffer solutions at a controlled temperature (e.g., room temperature or 37°C).
- Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
- Quench Reaction: Immediately quench the degradation by diluting the aliquot into a strong organic solvent (e.g., 1:1 with acetonitrile) to precipitate buffer salts and stop further reaction.
- Analysis: Analyze all samples by a validated HPLC or LC-MS method. Calculate the peak area of the parent compound at each time point.
3. Data Analysis:
- Plot the percentage of the remaining parent compound against time for each pH condition.
- Calculate the half-life (t½) of the compound at each pH to quantitatively compare stability.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of 5-Fluoro-benzooxazole-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-fluoro-benzooxazole-2-carboxylic acid. We will address common challenges encountered during production, offering detailed troubleshooting advice and protocols grounded in established chemical principles to ensure scientific integrity and successful outcomes.
Section 1: Synthesis Overview and Core Mechanism
The most common and scalable route to this compound involves the condensation and subsequent cyclization of 4-fluoro-2-aminophenol with an oxalic acid derivative, such as diethyl oxalate or oxalyl chloride. The general mechanism involves an initial N-acylation of the aminophenol, followed by an intramolecular cyclization to form the benzoxazole ring.[1][2][3]
Caption: General two-step synthesis pathway for this compound.
Section 2: Troubleshooting Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis, providing diagnostic steps and validated solutions.
Caption: A logical workflow for troubleshooting synthesis challenges.
Q1: My reaction yield is consistently low, and TLC/HPLC analysis shows significant unreacted 4-fluoro-2-aminophenol. What's going wrong?
A1: An incomplete reaction is a common issue that can often be traced back to reaction kinetics or catalyst inefficiency.
-
Causality: The initial N-acylation or the subsequent cyclization may have a high activation energy, requiring specific conditions to proceed to completion.[4] 2-aminophenols can also be susceptible to air oxidation, which can reduce the amount of starting material available for the desired reaction.[4]
-
Diagnostic Steps:
-
Monitor Progress: Run the reaction and take aliquots every hour. Analyze by TLC or HPLC to see if the reaction is stalling or proceeding very slowly.
-
Inert Atmosphere: Confirm your reaction is under a robust inert atmosphere (Nitrogen or Argon), as oxygen can degrade the aminophenol starting material.[4]
-
-
Solutions:
-
Increase Temperature: The cyclization step is often the rate-limiting step and typically requires elevated temperatures. Incrementally increase the reaction temperature by 10-15 °C and monitor the impact on conversion. Some benzoxazole syntheses require temperatures up to 130-150 °C.[3][5]
-
Extend Reaction Time: If the reaction is proceeding slowly but not stalled, extending the reaction time may be sufficient to drive it to completion.
-
Catalyst Check: If using a catalyst (e.g., polyphosphoric acid, methanesulfonic acid), ensure it is active and used in the correct loading.[3][6] Some catalysts are sensitive to moisture and may require fresh or activated batches.
-
Q2: My main impurity is an intermediate that won't cyclize. How can I promote the ring-closing step?
A2: Formation of the N-acylated intermediate without subsequent cyclization is a frequent bottleneck. This indicates that conditions are suitable for the initial acylation but not for the intramolecular condensation.
-
Causality: The nucleophilicity of the phenolic hydroxyl group must be sufficient to attack the amide or ester carbonyl. This step is often promoted by heat or the use of a catalyst that can activate the carbonyl group.[2][4]
-
Diagnostic Steps:
-
Isolate and Characterize: If possible, isolate the intermediate impurity and confirm its structure (e.g., via NMR, MS) as the N-acylated, uncyclized product.
-
-
Solutions:
-
Dehydrating Conditions: The cyclization is a condensation reaction that releases water. Using a Dean-Stark trap or adding a dehydrating agent can shift the equilibrium towards the cyclized product.
-
Acid Catalysis: The use of an acid catalyst like p-toluenesulfonic acid (pTSA) or polyphosphoric acid (PPA) can protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[2][3]
-
Two-Step Procedure: Consider a two-step, one-pot approach. First, form the intermediate amide under milder conditions. Then, add a cyclizing agent or increase the temperature significantly to drive the ring closure.[4]
-
Q3: During scale-up, I'm observing a new, significant impurity identified as 5-fluorobenzoxazole (decarboxylated product). Why is this happening now?
A3: The appearance of the decarboxylated product is a classic scale-up challenge related to thermal stability and heat management.
-
Causality: The carboxylic acid group at the 2-position of the benzoxazole ring is thermally labile and can be lost as CO₂ at elevated temperatures.[7][8][9] In large reactors, "hot spots" can develop due to inefficient mixing and slower heat dissipation, leading to localized temperatures that are much higher than the thermocouple reading. This promotes thermal decomposition.
-
Diagnostic Steps:
-
Thermal Stability Study: Perform a small-scale experiment where you heat the purified this compound to the reaction temperature and hold it for several hours. Monitor for the formation of the decarboxylated product by HPLC.
-
-
Solutions:
-
Improve Heat Transfer: Ensure the reactor has adequate agitation and a properly functioning heating/cooling jacket. For very large scales, consider a reactor with better surface-area-to-volume ratios.
-
Lower Reaction Temperature: If possible, explore catalysts that allow the reaction to proceed at a lower temperature, minimizing the risk of decarboxylation.
-
Minimize Reaction Time: Once the reaction has reached completion (as determined by IPC), proceed with the work-up immediately. Do not hold the reaction mixture at high temperatures for extended periods.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Increase temperature/time; ensure inert atmosphere.[4][5] |
| Impurity Formation | Incomplete Cyclization | Use an acid catalyst (pTSA, PPA); employ dehydrating conditions.[2][3] |
| Decarboxylation | Excessive Temperature / Hot Spots | Improve reactor mixing; lower reaction temperature; minimize time at high temp.[7][9] |
| Dark Color | Oxidation of Aminophenol | Use high-purity starting material; maintain a strict inert atmosphere.[4] |
Section 3: Purification Strategies for Scale-Up
Purifying carboxylic acids on a large scale using silica gel chromatography is often inefficient and costly.[7] Alternative methods are preferred.
Q4: Column chromatography of my crude product is difficult, with significant streaking and product loss. What is a better purification method for kilograms of material?
A4: Acid-base extraction is a highly effective and scalable method for purifying acidic compounds like this compound from neutral or basic impurities.
-
Principle: The acidic product is deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are washed away. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid, which is collected by filtration.[7][10]
Caption: Workflow for purification via acid-base extraction and precipitation.
Experimental Protocol: Acid-Base Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Vent frequently. Repeat the extraction 2-3 times to ensure all the acidic product has transferred to the aqueous layer.
-
Aqueous Wash: Combine the aqueous layers and perform a "back-wash" with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath to minimize solubility. Slowly add cold 1M HCl with stirring until the pH of the solution is approximately 2-3. The pure product should precipitate as a solid.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold deionized water to remove residual salts, and then with a small amount of a non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid decarboxylation.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound?
-
A: Store the compound in a cool, dry, and dark place under an inert atmosphere if possible. As a carboxylic acid, it is relatively stable, but long-term exposure to heat should be avoided to prevent potential decarboxylation.
-
-
Q: What analytical techniques are best for in-process control (IPC) during the synthesis?
-
A: For monitoring reaction completion, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis of purity and impurity profiling during scale-up, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.
-
-
Q: Can I use a stronger base like sodium hydroxide for the extraction?
-
A: While NaOH can be used, a weak base like sodium bicarbonate (NaHCO₃) is often preferred. It is selective for deprotonating the relatively strong carboxylic acid without hydrolyzing any remaining ester intermediate or other sensitive functional groups. Using a strong base like NaOH increases the risk of hydrolyzing the benzoxazole ring itself under harsh conditions.
-
References
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 5-Fluoro-benzooxazole-2-carboxylic Acid Synthesis
Introduction
Welcome to the technical support center for the synthesis of 5-fluoro-benzooxazole-2-carboxylic acid (CAS No: 944898-49-1).[1] This molecule is a key heterocyclic compound, with the benzoxazole scaffold being of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[2][3] The efficient synthesis of this specific derivative hinges critically on the appropriate selection of a catalyst to facilitate the condensation and cyclization of the precursors, typically 4-fluoro-2-aminophenol and a C2-synthon for the carboxylic acid moiety (e.g., oxalic acid or its derivative).
This guide provides researchers, scientists, and drug development professionals with a structured approach to catalyst selection, detailed experimental protocols, and robust troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common and direct approach for synthesizing the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by intramolecular cyclization and dehydration.[2][4] For the target molecule, this translates to the reaction between 4-fluoro-2-aminophenol and a C2 source like oxalic acid or ethyl oxalyl chloride. The reaction is typically facilitated by an acid catalyst or conducted under high-temperature or microwave conditions to drive the dehydration step.[5][6]
Q2: Why is catalyst selection so critical for this specific synthesis?
Catalyst selection is paramount for several reasons:
-
Activation: The catalyst must activate the carboxylic acid (or its derivative) to facilitate the initial acylation of the amino group on 4-fluoro-2-aminophenol.
-
Cyclization/Dehydration: The catalyst promotes the intramolecular cyclization of the resulting amide intermediate, followed by the elimination of water to form the aromatic oxazole ring.
-
Reaction Rate and Yield: An optimal catalyst will significantly increase the reaction rate and drive the equilibrium towards the product, maximizing yield.[7]
-
Minimizing Side Reactions: The right catalyst and conditions can improve selectivity and minimize the formation of impurities, such as polymers or degradation products.[8][9]
Q3: How does the fluorine substituent at the 5-position influence the reaction?
The electron-withdrawing nature of the fluorine atom can impact the nucleophilicity of the aromatic ring and the amino group of the 4-fluoro-2-aminophenol precursor. This may necessitate slightly harsher reaction conditions (e.g., higher temperatures or stronger acid catalysts) compared to non-fluorinated analogs to achieve efficient cyclization.
Catalyst Selection Guide
Choosing the right catalyst is a balance between reactivity, cost, safety, and ease of workup. The table below summarizes common catalyst classes for benzoxazole synthesis, adapted for the preparation of this compound.
| Catalyst Class | Example(s) | Typical Conditions | Advantages | Disadvantages & Considerations |
| Brønsted Acids | Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA), p-TsOH | High Temperature (100-150°C), Solvent-free or high-boiling solvent (e.g., xylene).[2][4] | Cost-effective, powerful dehydrating agents, can serve as both catalyst and solvent. | Harsh conditions, difficult workup and purification, potential for charring. |
| Lewis Acids | ZrOCl₂·8H₂O, SnCl₂, Samarium Triflate | Solvent-free or in solvents like ethanol, often milder temperatures than Brønsted acids.[5][10] | Can be highly efficient, some are moisture-stable and reusable. | Can be expensive, potential for metal contamination in the final product. |
| Ionic Liquids (ILs) | Brønsted Acidic Ionic Liquid (BAIL) Gels | High Temperature (e.g., 130°C), Solvent-free.[7] | High yields, catalyst recyclability, environmentally friendly ("green") aspects.[7] | Can be expensive, may require specific synthesis, high temperatures still needed.[7] |
| Microwave-Assisted | Lawesson's Reagent, Metal-free | Microwave irradiation, often solvent-free.[2][11] | Extremely rapid reaction times (minutes vs. hours), often high yields.[2] | Requires specialized equipment, scalability can be a challenge. |
Troubleshooting Guide: Common Experimental Issues
Q4: My reaction has resulted in a very low yield. What are the most common causes?
Low yields are a frequent issue and can typically be traced back to a few key areas.[8][12]
-
Purity of Starting Materials: Impurities in either the 4-fluoro-2-aminophenol or the carboxylic acid synthon can interfere with the reaction or poison the catalyst.[8] It is crucial to verify the purity of starting materials using methods like melting point analysis or NMR spectroscopy.
-
Reaction Conditions: The condensation and cyclization to form a benzoxazole often requires significant energy input to drive the dehydration step. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.[7][12] Monitor the reaction by TLC to track the consumption of starting materials.
-
Catalyst Inactivity: The catalyst may be inactive or used in insufficient quantities. Acid catalysts like PPA can absorb atmospheric moisture, reducing their efficacy. Heterogeneous catalysts may be poisoned or deactivated.[9] Using a fresh, active catalyst at the proper loading is essential.
Q5: My TLC plate shows the starting material is consumed, but there are multiple product spots and streaking. What's happening?
This indicates the formation of side products and potential issues with your TLC analysis.
-
Side Products: Common side products include the stable amide intermediate (from incomplete cyclization) or polymeric materials.[8] Overly harsh conditions (excessive heat or acid concentration) can also lead to degradation of the desired product.
-
TLC Streaking: The carboxylic acid moiety on your target molecule is acidic. It can interact strongly with the silica gel on the TLC plate, causing streaking. To resolve this, add a small amount of acetic acid to your eluent system.[13]
-
Purification: To address multiple product spots, purification is necessary. Recrystallization is often effective for solid products. If that fails, acid-base extraction can be used to isolate the carboxylic acid product from neutral impurities, or column chromatography can be employed for difficult separations.[13]
Q6: The reaction seems to stop before all the starting material is consumed. What could cause the reaction to stall?
A stalled reaction can be caused by:
-
Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction by impurities or by the product itself. This is particularly relevant for heterogeneous or metal-based catalysts.[9]
-
Reversibility: The final dehydration step is reversible. If water is not effectively removed from the reaction mixture (e.g., in a closed system without a Dean-Stark trap or sufficient dehydrating agent like PPA), the equilibrium may shift back towards the intermediate, stalling the reaction.
-
Poor Mixing: In larger-scale reactions, inefficient mixing can create localized concentration gradients or "hot spots," leading to non-uniform reaction progress.[9]
Experimental Protocol: PPA-Catalyzed Synthesis
This protocol is a robust, general method adapted for the synthesis of this compound.[4]
Materials:
-
4-fluoro-2-aminophenol (1.0 eq)
-
Oxalic acid dihydrate (1.1 eq)
-
Polyphosphoric acid (PPA) (sufficient quantity to ensure stirring)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-fluoro-2-aminophenol and oxalic acid dihydrate.
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask. The amount should be sufficient to create a stirrable paste.
-
Heating: Heat the reaction mixture to 130-140°C with vigorous stirring. The mixture will become more homogeneous as the reaction progresses.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent might be 10% methanol in dichloromethane with a drop of acetic acid. The reaction is typically complete in 3-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture slightly and very carefully pour the hot reaction mixture into a beaker of crushed ice and water with stirring. This will precipitate the crude product and hydrolyze the PPA.[4]
-
Extraction: Extract the product from the aqueous slurry with ethyl acetate (3x).[4]
-
Washing: Combine the organic layers and wash sequentially with water and brine. To remove any unreacted oxalic acid, a careful wash with a saturated NaHCO₃ solution can be performed, but this may also extract the desired product as its carboxylate salt. A more robust method is to proceed to purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
- 1. capotchem.cn [capotchem.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpbs.com [ijpbs.com]
- 11. Benzoxazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
troubleshooting guide for low reactivity of 5-fluoro-benzooxazole-2-carboxylic acid
Technical Support Center: 5-Fluoro-benzooxazole-2-carboxylic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this valuable heterocyclic building block into their synthetic workflows. We understand that its unique electronic properties can sometimes lead to unexpected reactivity challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure your success.
Understanding the Challenge: The Electronic Profile of this compound
The core of troubleshooting lies in understanding the molecule's inherent nature. This compound presents a classic case of a deactivated carboxylic acid. Two key features contribute to its reduced nucleophilicity and potential for low reactivity:
-
The Benzoxazole Ring: This fused heterocyclic system is electron-deficient by nature. The electronegative oxygen and nitrogen atoms pull electron density away from the aromatic system and, by extension, from the C2-carboxylate group.
-
The 5-Fluoro Substituent: Fluorine is the most electronegative element, acting as a powerful electron-withdrawing group through the inductive effect (σ-effect).[1][2] This effect further deactivates the entire ring system.
The consequence is a significant reduction in the electron density at the carboxylate oxygen atoms. This makes the carboxylate a weaker nucleophile, hindering the initial activation step required for most coupling reactions.[3][4] Therefore, standard reaction conditions that work for simple benzoic acids may prove inefficient here.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My amide coupling reaction with this compound is failing or giving very low yields. What's going wrong?
This is the most common issue encountered. A failure in amide bond formation is almost always rooted in inefficient activation of the carboxylic acid.[5][6]
Potential Causes & Troubleshooting Strategy:
-
Cause A: Inadequate Carboxylic Acid Activation. Your coupling reagent may not be potent enough to overcome the electronic deactivation of the substrate. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone are often insufficient. While additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure improve efficiency by forming more stable active esters and suppressing side reactions, they may still not be adequate for this challenging substrate.[5]
-
Troubleshooting Flowchart:
-
Recommended Solution: Employ a High-Potency Coupling Reagent. Uronium or phosphonium-based reagents are significantly more effective for electron-deficient carboxylic acids. [7][8]HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior choice as it rapidly generates a highly reactive O-acylisourea intermediate that is less prone to side reactions like N-acylurea formation. [5] Table 1: Comparison of Common Amide Coupling Reagents
Reagent Class Examples Recommended for this Substrate? Key Considerations Carbodiimides EDC, DCC Not Recommended as first choice Often requires additives (HOBt, Oxyma). Prone to N-acylurea side product formation with deactivated acids. [5] Uronium/Immonium HATU, HBTU, HCTU Highly Recommended Very fast reaction rates. Less racemization for chiral substrates. Requires a non-nucleophilic base (e.g., DIPEA). [8] Phosphonium PyBOP, PyAOP Recommended High efficiency, similar to uronium salts. Byproducts can sometimes complicate purification. | Phosphonic Anhydride | T3P | Good Alternative | Works well, byproducts are water-soluble, simplifying workup. Often requires slightly elevated temperatures. [7]|
Protocol 1: High-Yield Amide Coupling using HATU
This protocol provides a robust starting point for coupling this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (aim for a concentration of 0.1-0.2 M).
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for difficult substrates.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution. The reaction is often exothermic.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 40°C can be applied.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
FAQ 2: I'm trying to synthesize an ester of this compound, but the yield is poor. How can I improve this?
Direct acid-catalyzed (Fischer) esterification is generally not recommended for this substrate. [9]The equilibrium is unfavorable, and the required high temperatures and strong acidic conditions can potentially lead to decomposition of the benzoxazole ring. A two-step approach involving activation of the carboxylic acid is far more reliable.
Recommended Strategies:
-
Via Acid Chloride Formation (Most Robust Method): Converting the carboxylic acid to the highly reactive acid chloride is a classic and effective strategy. [10]This intermediate will readily react with even poorly nucleophilic alcohols.
-
Via Coupling Agent-Mediated Esterification (Milder Method): For acid-sensitive alcohols, using a carbodiimide like EDC in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is an excellent alternative. [11] Decision Diagram for Esterification:
Caption: Choosing the right esterification strategy.
Protocol 2: Esterification via Acid Chloride Intermediate
This protocol is highly effective for a wide range of alcohols.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of anhydrous DMF (1-2 drops)
-
Alcohol (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
Procedure:
Step A: Acid Chloride Formation
-
Setup: To a dry flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Catalyst: Add a catalytic amount of DMF (1 drop per mmol of acid).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise. Gas evolution (CO/CO₂ or SO₂) will be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until the solution becomes clear and gas evolution ceases.
-
Isolation: Remove the solvent and excess reagent under reduced pressure. It is crucial to ensure all excess chlorinating agent is removed. The resulting crude acid chloride is often used immediately in the next step.
Step B: Ester Formation
-
Setup: Dissolve the crude acid chloride from Step A in anhydrous DCM and cool to 0°C.
-
Alcohol Addition: Add the alcohol (1.2 eq).
-
Base Addition: Slowly add triethylamine (2.0 eq) or pyridine.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Workup & Purification: Perform an aqueous workup similar to Protocol 1 to remove salts and purify by column chromatography.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 5-fluoro-benzooxazole-2-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 5-fluoro-benzooxazole-2-carboxylic acid. Moving beyond a simple recitation of protocols, this document emphasizes the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization. We will objectively compare the compound's performance with relevant alternatives, supported by detailed experimental workflows and data interpretation strategies.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Our focus, this compound, belongs to this versatile class of compounds. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity, making this analog a compound of high interest. This guide will focus on validating its presumed cytotoxic and pro-apoptotic activities, common attributes of this chemical family.[3][5]
Comparative Framework: Establishing a Performance Baseline
To contextualize the activity of this compound, it is essential to compare it against well-characterized compounds. For a presumed cytotoxic agent, an appropriate comparator is 5-Fluorouracil (5-FU) , a widely used chemotherapeutic agent.[6] 5-FU is an antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair, ultimately inducing cell death.[7][8] This comparison will allow us to benchmark the potency and efficacy of our test compound against a clinical standard.
Core Experimental Validation Workflow
A multi-assay approach is critical for a thorough validation. We will proceed through a logical sequence, starting with a broad assessment of cytotoxicity and then delving into the specific mechanism of cell death, namely apoptosis.
Workflow Overview
Caption: Overall experimental workflow for validating compound activity.
Section 1: Assessment of General Cytotoxicity via Metabolic Assay
The first step is to determine if and at what concentration the compound affects cell viability. Metabolic assays, which measure cellular reductive capacity, are excellent proxies for this.[9] We will use the Resazurin (AlamarBlue) assay due to its high sensitivity, broad linear range, and lower toxicity compared to tetrazolium salts like MTT.
Causality Behind Experimental Choices:
-
Why Resazurin? Living cells maintain a reducing environment. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. This conversion is directly proportional to the number of viable cells.
-
Controls are Key: A self-validating protocol requires meticulous controls.
-
Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline viability, accounting for any effect of the compound's solvent.
-
Untreated Control: Ensures the health of the cell culture throughout the experiment.
-
Positive Control (5-FU): Confirms the assay can detect a cytotoxic effect.
-
Detailed Protocol: Resazurin Cell Viability Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT116 colorectal carcinoma) into a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-FU (e.g., from 0.1 µM to 100 µM). Add 1 µL of each concentration to the respective wells (in triplicate). Include vehicle-only wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe the effects of a cell-cycle-dependent agent like 5-FU.
-
Reagent Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
Anticipated Data Summary
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| This compound | HCT116 | Experimental Value |
| 5-Fluorouracil (5-FU) | HCT116 | ~5-15 µM |
Section 2: Quantifying Apoptosis via Caspase Activity
Observing cytotoxicity prompts the next question: how are the cells dying? Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of executioner caspases, specifically Caspase-3 and Caspase-7.[10] The Caspase-Glo® 3/7 assay is a highly sensitive luminescent method to directly measure this activity.[11][12]
Causality Behind Experimental Choices:
-
Why Caspase-Glo® 3/7? This "add-mix-measure" assay is simple and robust.[13] It uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated Caspase-3 and Caspase-7.[11] This cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity. The reagent also contains a lysis buffer, simplifying the workflow.
-
Timing is Critical: Caspase activation is a transient event. Measuring activity at a timepoint consistent with the viability assay (e.g., 24-48 hours) is a logical starting point.
Signaling Pathway: Extrinsic Apoptosis
Caption: Simplified diagram of the extrinsic apoptosis pathway.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays, following the same density and incubation as the viability assay.
-
Compound Treatment: Treat cells with this compound and 5-FU at concentrations around their respective IC₅₀ values (e.g., 1x and 2x IC₅₀). Include vehicle-treated controls.
-
Incubation: Incubate for a relevant period, for instance, 24 or 48 hours.
-
Reagent Preparation & Addition: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[12] Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13][14]
-
Mixing: Place the plate on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds to ensure lysis and mixing.
-
Final Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity by normalizing the relative luminescence units (RLU) of treated samples to the RLU of the vehicle-treated control.
Anticipated Data Summary
| Compound (at 1x IC₅₀) | Treatment Time | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| This compound | 24h | Experimental Value |
| 5-Fluorouracil (5-FU) | 24h | Experimental Value |
| This compound | 48h | Experimental Value |
| 5-Fluorouracil (5-FU) | 48h | Experimental Value |
Conclusion and Forward Look
This guide provides a robust, two-tiered approach to validating the biological activity of this compound. By first establishing general cytotoxicity and then confirming the induction of apoptosis through a specific biomarker (caspase activity), researchers can build a strong, evidence-based profile for their compound. Comparing these results directly against a clinical standard like 5-Fluorouracil provides essential context for its potential potency and mechanism.
Further validation could involve more granular apoptosis assays (e.g., Annexin V/PI staining via flow cytometry) or mechanistic studies like Western blotting to probe the cleavage of specific apoptotic proteins (e.g., PARP).[14][15] The foundational data generated from the workflows described herein are the critical first step in this discovery cascade.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 细胞测定 [sigmaaldrich.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluoro-benzooxazole-2-carboxylic Acid and Its Non-Fluorinated Analog for Drug Discovery
Introduction: The Benzoxazole Scaffold and the Strategic Role of Fluorine
The benzoxazole nucleus, an aromatic structure composed of a benzene ring fused to an oxazole ring, is recognized in medicinal chemistry as a "privileged scaffold."[1] This designation stems from its prevalence in a multitude of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The versatility of the benzoxazole core allows for structural modifications that can fine-tune its pharmacological profile.
This guide presents a comparative study of two such analogs: 5-fluoro-benzooxazole-2-carboxylic acid and its parent compound, benzooxazole-2-carboxylic acid . The primary focus is to elucidate the profound impact of a single fluorine atom substitution on the molecule's physicochemical properties and, by extension, its potential as a therapeutic agent. Strategic incorporation of fluorine is a cornerstone of modern drug design, often leading to enhanced potency, metabolic stability, and bioavailability.[5][6] This analysis will provide researchers, scientists, and drug development professionals with foundational data and experimental insights into these two compelling molecules.
Synthesis and Structural Elucidation: A Tale of Two Precursors
The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by intramolecular cyclization.[2][7] The key distinction in synthesizing our two compounds of interest lies in the choice of the starting aminophenol.
The general synthetic pathway involves the reaction of either 2-aminophenol or 4-fluoro-2-aminophenol with a suitable C2 synthon, such as oxalic acid or its derivatives (e.g., ethyl oxalyl chloride), followed by cyclization, which can be promoted by heat or acid catalysis (e.g., polyphosphoric acid).[8]
Caption: General workflow for the synthesis of benzoxazole-2-carboxylic acids.
General Experimental Protocol: Synthesis via Acid-Catalyzed Condensation
This protocol can be adapted for both the fluorinated and non-fluorinated analogs.
-
Reaction Setup: In a round-bottom flask, combine the respective 2-aminophenol (2-aminophenol or 4-fluoro-2-aminophenol, 1.0 eq) and oxalic acid (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable.
-
Condensation & Cyclization: Heat the reaction mixture with stirring, typically at temperatures ranging from 120°C to 180°C.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture slightly and pour it carefully into ice water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities), water, and brine.[8]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.[2]
Structural Confirmation: Spectroscopic Fingerprints
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra for this compound are not widely published, predictions can be made based on the known effects of fluorine and data from analogous structures.[9][10]
| Spectroscopic Technique | Benzooxazole-2-carboxylic acid (Expected) | This compound (Expected) | Key Distinguishing Features |
| ¹H NMR (DMSO-d₆) | Aromatic protons (~7.4-7.8 ppm), Carboxylic acid proton (~10-13 ppm, broad)[9] | Aromatic protons will show splitting due to ¹H-¹⁹F coupling. The fluorine will influence the chemical shifts of adjacent protons. Carboxylic acid proton (~10-13 ppm, broad).[11] | The presence of C-F and H-F coupling constants in the fluorinated analog's ¹H and ¹³C NMR spectra is a definitive marker. |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon (~160-180 ppm), Aromatic carbons (~110-160 ppm)[9][11] | Carbonyl carbon (~160-180 ppm), Aromatic carbons will show splitting due to ¹³C-¹⁹F coupling. The C5 carbon directly bonded to fluorine will have a large coupling constant. | The carbon bearing the fluorine (C-5) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Other carbons will also show smaller C-F couplings. |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z 162.02 | [M-H]⁻ at m/z 180.01 | A mass difference of ~18 Da corresponding to the replacement of H with F. |
| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1680-1710), C=N stretch (~1600-1650)[12] | Similar characteristic peaks, with potential minor shifts in frequency due to the electronic effect of fluorine. | Minimal differences are expected, making IR less definitive for distinguishing the two than NMR or MS. |
Comparative Physicochemical Properties: The Fluorine Effect
The introduction of a highly electronegative fluorine atom dramatically alters the molecule's electronic and physical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[13][14]
| Property | Benzooxazole-2-carboxylic acid | This compound | Scientific Rationale and Implication for Drug Development |
| Molecular Formula | C₈H₅NO₃[15][16] | C₈H₄FNO₃[17] | The substitution of a hydrogen atom with fluorine. |
| Molecular Weight | 163.13 g/mol [15][16] | 181.12 g/mol [17] | A modest increase in molecular weight. |
| Acidity (pKa) | Higher pKa (Less acidic) | Lower pKa (More acidic) | The potent electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, increasing the acidity.[18] This can influence solubility and interactions with biological targets. |
| Lipophilicity (LogP) | Lower LogP | Higher LogP (Predicted) | Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability and improve oral absorption and bioavailability.[13][19] |
| Metabolic Stability | More susceptible to oxidation | Potentially more stable | The C-F bond is significantly stronger than a C-H bond. The fluorine at the 5-position can block a potential site of metabolic oxidation (aromatic hydroxylation), potentially increasing the drug's half-life.[6] |
Biological Activity and Therapeutic Potential
The benzoxazole scaffold is associated with a diverse range of biological activities.[1][20] Fluorination is a proven strategy to enhance these activities.[5][6]
-
Antimicrobial Activity: Benzoxazole derivatives have shown potent activity against various bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans.[21][22][23][24] The increased lipophilicity of the 5-fluoro analog could facilitate better penetration through microbial cell walls, potentially leading to enhanced antimicrobial efficacy.
-
Anticancer Activity: Many benzoxazole analogs exhibit significant cytotoxicity against various cancer cell lines.[23][25] Studies have demonstrated that fluorinated benzazoles can show improved potency.[6][25] The enhanced ability of the fluorinated compound to bind to target enzymes or receptors, coupled with increased metabolic stability, could translate to superior anticancer activity.
Caption: Logical flow of how fluorine substitution can enhance biological activity.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized advantages of the fluorinated analog, standardized biological assays are essential.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, providing data on the cytotoxic potential of the compounds against cancer cell lines.[26][27][28][29]
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, HepG2, or A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[26][29]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its non-fluorinated analog) in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow for the MTT in vitro cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][30]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Outlook
The strategic placement of a fluorine atom at the 5-position of the benzooxazole-2-carboxylic acid scaffold is predicted to confer significant advantages over its non-fluorinated counterpart. These enhancements—including increased acidity, greater lipophilicity, and improved metabolic stability—are cornerstones of rational drug design aimed at optimizing pharmacokinetic and pharmacodynamic profiles. The fluorinated analog is hypothesized to exhibit superior biological activity, whether as an antimicrobial or anticancer agent.
This guide provides the theoretical framework and practical methodologies for a comprehensive comparative evaluation. The next logical step is the empirical validation of these hypotheses through synthesis and rigorous biological testing as outlined. Such studies will not only clarify the specific benefits of fluorination in this context but also contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal chemistry, potentially paving the way for the development of novel, more effective therapeutic agents.
References
- 1. [Biologically active benzoxazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | 944898-49-1 | FF87441 [biosynth.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Biological activity of benzoxazolinone and benzoxazolinthione derivatives | E3S Web of Conferences [e3s-conferences.org]
- 21. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 23. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 27. globaljournals.org [globaljournals.org]
- 28. journalofscience.org [journalofscience.org]
- 29. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
structure-activity relationship (SAR) of 5-fluoro-benzooxazole-2-carboxylic acid derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-benzooxazole-2-carboxylic Acid Derivatives
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The benzoxazole nucleus is a prominent member of this class, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] This guide focuses on a specific, highly promising subset: This compound derivatives .
The strategic placement of a fluorine atom at the 5-position and a carboxylic acid at the 2-position creates a scaffold with significant therapeutic potential. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electronic interactions, and modulate the acidity of nearby functional groups. The carboxylic acid group, while a potent hydrogen bond donor and acceptor, presents a classic medicinal chemistry challenge: balancing potent target engagement with favorable pharmacokinetic properties like cell permeability.[7]
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold. We will dissect how modifications to this core structure influence biological activity, compare the performance of various analogs with supporting experimental data, and provide detailed protocols to facilitate further research and development.
The Core Scaffold: Points of Molecular Exploration
The this compound structure offers several key positions for chemical modification to optimize biological activity. Understanding these positions is fundamental to rational drug design.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzoxazole core. The following sections dissect the impact of these modifications.
The Crucial Role of the C2-Position: Beyond the Carboxylic Acid
The carboxylic acid at the C2 position is a primary driver of activity but also a liability. It often serves as a key anchoring point within a target's binding site but can lead to poor cell permeability and rapid clearance.[7] SAR studies have therefore focused on replacing it with bioisosteres to improve drug-like properties.
-
Amide Scaffolding: Converting the carboxylic acid to an amide is a common and effective strategy. This modification maintains hydrogen bonding capabilities while removing the ionizable proton, often improving membrane permeability. For example, a series of N,5-diphenyloxazole-2-carboxamides demonstrated significantly improved cytotoxicity against cancer cell lines compared to their carboxylic acid precursors.[8] The choice of the amine component is critical; bulky or aromatic amines can explore additional pockets in the binding site, enhancing potency and selectivity.
-
Thioacetamido Linkers: Novel benzoxazole-benzamide conjugates connected by a 2-thioacetamido linker have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[9] This linker allows the two aryl moieties to adopt an optimal orientation for binding within the kinase domain.[9]
-
Heterocyclic Bioisosteres: In some contexts, replacing the carboxylic acid entirely with a five-membered heterocycle can maintain or enhance activity while drastically altering physicochemical properties.
The Influence of the C5-Position: The Power of Halogens
The substituent at the C5 position plays a vital role in modulating the electronic properties of the entire ring system.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group at this position, such as fluorine or chlorine, is frequently associated with enhanced biological activity.[10] In studies on benzoxazole-benzamide conjugates, compounds bearing a 5-chloro substituent displayed better cytotoxic activity against HCT-116 and MCF-7 cancer cell lines than their 5-methyl or unsubstituted counterparts.[9] This suggests that a halogen at C5, like fluorine, enhances binding affinity, potentially through halogen bonding or by favorably altering the electronics of the aromatic system.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have confirmed that substitution with electron-withdrawing groups on the benzoxazole ring is favorable for antibacterial activity. This provides a strong rationale for prioritizing the 5-fluoro scaffold in the design of new antimicrobial agents.
Modifications at C6 and Other Positions
While C2 and C5 are often the primary focus, substitutions at other positions can fine-tune activity and selectivity.
-
C6-Substitutions: Introducing substituents at the C6 position, such as aryl piperazine moieties, has been explored to develop novel anticancer agents.[11] These bulky groups can improve target specificity and modulate solubility.
-
General Substitution Patterns: The overall substitution pattern determines the molecule's therapeutic application. For instance, di-methoxy and tri-methoxy substitutions on pendant aromatic rings have been shown to improve anticancer activity, while other patterns are more conducive to antimicrobial effects.[2]
Comparative Performance: A Data-Driven Overview
To provide an objective comparison, the following tables summarize key experimental data from the literature for various benzoxazole derivatives. This data highlights the impact of structural modifications on their efficacy against different biological targets.
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Series | C2-Substituent | C5-Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole-benzamide | -Thioacetamido-cyclohexylamide | H | HCT-116 | 7.2 | [9] |
| Benzoxazole-benzamide | -Thioacetamido-cyclohexylamide | H | MCF-7 | 7.8 | [9] |
| Benzoxazole-benzamide | -Thioacetamido-phenylamide | Cl | HCT-116 | 9.1 | [9] |
| 5-phenyloxazole-2-carboxamide | -N-phenylamide | Phenyl | HeLa | 0.78 | [8] |
| Benzoxazole Derivative | Benzylidene hydrazide | - | HCT116 | >50 | [2] |
| Benzoxazole Derivative | 2,4-dimethoxyphenyl | - | HCT116 | 12.5 | [2][12] |
| Benzoxazole Derivative | 3,4,5-trimethoxyphenyl | - | HCT116 | 12.1 | [2][12] |
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound Series | C2-Substituent | Target Organism | MIC (µg/mL) | Reference |
| 2-substituted benzoxazole | N-phenyl group | E. coli | 25 | [1] |
| 2-substituted benzoxazole | Phenyl group | S. aureus | >25 | [1] |
| 3-(2-benzoxazol-5-yl)alanine | 4-fluorophenyl | B. subtilis | 250 | [13] |
| 3-(2-benzoxazol-5-yl)alanine | 4-methoxyphenyl | C. albicans | 125 | [13] |
| Benzoxazole derivative | 4-chlorophenyl | S. aureus | 25 | [5] |
| Benzoxazole derivative | 4-chlorophenyl | E. coli | 200 | [5] |
Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀ Values)
| Compound Series | C2-Substituent | C5-Substituent | Target Enzyme | IC₅₀ (nM) | Reference |
| Benzoxazole derivative | Varied amide | Varied | VEGFR-2 | 97.38 | [14] |
| Benzoxazole derivative | Varied amide | Varied | VEGFR-2 | 586,300 (pg/ml) | [15] |
| 2-substituted benzoxazole | Benzyl group | - | DNA Topoisomerase II | "Significant" | [1] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, this section provides detailed protocols for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of 2-Substituted-5-fluoro-benzoxazole Derivatives
This protocol describes a common method for synthesizing the benzoxazole core via condensation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-fluoro-2-aminophenol (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Condensation: Add a dehydrating agent/catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) to the mixture.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to 120-180°C for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2-substituted-5-fluoro-benzoxazole.[6][16]
Protocol 2: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.
Step-by-Step Procedure:
-
Cell Plating: Seed cells (e.g., HCT116, MCF-7) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives (typically in a range from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Sorafenib).[2][14] Incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 3: VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to directly measure the inhibitory effect of the compounds on the VEGFR-2 enzyme.
Step-by-Step Procedure:
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., Sorafenib) and a negative control (no inhibitor).
-
Initiate Reaction: Add the VEGFR-2 enzyme to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.[14][15]
Conclusion and Future Outlook
The this compound scaffold is a versatile and highly tunable platform for the development of novel therapeutic agents. The structure-activity relationship data clearly indicates that strategic modifications can steer the biological activity towards potent anticancer, antimicrobial, or specific enzyme inhibitory profiles.
Key SAR insights include:
-
C2-Position: Bioisosteric replacement of the carboxylic acid with amides or other linkers is crucial for improving pharmacokinetic profiles while maintaining or enhancing potency.[8][9]
-
C5-Position: The presence of a 5-fluoro or 5-chloro substituent is a consistent feature in highly active compounds, suggesting that electron-withdrawing groups in this position are beneficial for target engagement.[9]
-
Multitargeted Potential: The ability of different derivatives to inhibit diverse targets like VEGFR-2[14], DNA gyrase[1], and microbial growth[2] underscores the scaffold's versatility.
Future research should focus on synthesizing focused libraries based on these SAR principles. In particular, exploring a wider range of amide substitutions at C2, combined with the established 5-fluoro group, could yield next-generation inhibitors with improved potency and selectivity. The detailed protocols provided herein offer a validated starting point for these synthetic and biological evaluation efforts, paving the way for the discovery of new clinical candidates.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Fluoro-Benzooxazole-2-Carboxylic Acid Based Inhibitors
This guide provides a comprehensive analysis of 5-fluoro-benzooxazole-2-carboxylic acid-based inhibitors, a promising class of molecules primarily targeting soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators. By inhibiting sEH, these compounds can potentiate the body's natural mechanisms for resolving inflammation and pain.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of the in vitro potency and in vivo efficacy of these inhibitors, supported by experimental data and detailed protocols. We will explore the structure-activity relationships that govern their function and provide insights into the translational journey from laboratory assays to preclinical models.
The Significance of the this compound Scaffold
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] For sEH inhibition, the 5-fluoro and 2-carboxylic acid substitutions are of particular interest. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The carboxylic acid moiety is often crucial for interacting with key residues in the active site of the target enzyme, contributing significantly to the inhibitor's potency. While direct and extensive public data on the specific molecule this compound is limited, this guide synthesizes findings from closely related analogs to provide a robust understanding of its potential.
The Target: Soluble Epoxide Hydrolase (sEH) and its Role in Inflammation
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade.[3] It metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. By inhibiting sEH, the levels of beneficial EETs are increased, leading to reduced inflammation and pain.[4][5] This mechanism makes sEH an attractive therapeutic target for a range of inflammatory conditions.
Caption: The enzymatic pathway of sEH and the point of intervention for this compound-based inhibitors.
In Vitro Efficacy: Gauging Potency at the Molecular Level
The initial assessment of a potential sEH inhibitor begins with in vitro assays to determine its potency, typically measured as the half-maximal inhibitory concentration (IC50). These assays provide a quantitative measure of how effectively the compound blocks the activity of the sEH enzyme in a controlled, cell-free environment.
Comparative In Vitro Data for Benzoxazole-Based sEH Inhibitors
| Compound ID | Scaffold | Key Substitutions | Human sEH IC50 (nM) | Reference |
| Analog 1 (3g) | Benzoxazolone | 4-pyrrolidine | 1720 | [6] |
| Analog 2 (4j) | Benzoxazolone | 4-substituted | 1070 | [6] |
| Analog 3 (3d) | Benzoxazolone | 4-phenyl | 2670 | [6] |
| Analog 4 (33) | Benzoxazolone-5-urea | 2-OCF3 on benzyl | 0.39 | [3][7] |
| Analog 5 (31) | Benzoxazolone-5-urea | 2-Cl on benzyl | Substantially higher than 0.39 nM | [3] |
| Analog 6 (32) | Benzoxazolone-5-urea | 2-CF3 on benzyl | Substantially higher than 0.39 nM | [3] |
Key Insights from In Vitro Data:
-
Potency Varies with Substitution: The IC50 values of benzoxazolone derivatives can range from the micromolar to the sub-nanomolar level, highlighting the profound impact of substituent groups on inhibitory activity.[3][6]
-
Lipophilicity and Structure are Key: The introduction of lipophilic groups, such as a pyrrolidine or phenyl ring, can enhance sEH inhibitory activity.[6] Furthermore, the specific placement and nature of substituents on appended groups, like the benzyl ring in the urea series, dramatically influence potency.[3]
-
Fluorine's Role: The high potency of compounds with trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups suggests that fluorine substitution can be highly beneficial for potent sEH inhibition, likely through enhanced binding interactions within the enzyme's active site.[3]
Experimental Protocol: In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the IC50 of a test compound against human sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1 mg/mL BSA)
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
Microplate reader capable of fluorescence detection (Excitation/Emission ~330/465 nm)
-
384-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Enzyme Preparation: Dilute the recombinant human sEH in sEH assay buffer to the desired concentration.
-
Assay Plate Setup:
-
Add a small volume (e.g., 0.5 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted sEH enzyme solution to all wells except the "no enzyme" control wells.
-
Add assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorescent substrate PHOME to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity over time (e.g., every minute for 30 minutes) or perform an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) or the endpoint fluorescence for each well.
-
Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy: Assessing Performance in a Biological System
While in vitro assays are essential for determining potency, they do not predict how a compound will behave in a complex living organism. In vivo studies in animal models are crucial for evaluating a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and overall therapeutic potential.
Animal Models for Evaluating Anti-Inflammatory Efficacy
A commonly used model to assess the acute anti-inflammatory effects of test compounds is the xylene-induced ear edema model in mice. Xylene is a topical irritant that induces a rapid and measurable inflammatory response, characterized by fluid accumulation and swelling.
Comparative In Vivo Data for Benzoxazole-Based Inhibitors
Several benzoxazolone derivatives with demonstrated in vitro sEH inhibitory activity have shown significant anti-inflammatory effects in the xylene-induced ear edema model.[6]
| Compound ID | Scaffold | In Vivo Model | Key Finding | Reference |
| Analog 1 (3d) | Benzoxazolone | Xylene-induced ear edema (mouse) | Strong anti-inflammatory activity, superior to the reference drug Chlorzoxazone. | [6] |
| Analog 2 (3f) | Benzoxazolone | Xylene-induced ear edema (mouse) | Potent in vivo anti-inflammatory effects. | [6] |
| Analog 3 (3g) | Benzoxazolone | Xylene-induced ear edema (mouse) | Exhibited strong anti-inflammatory properties in the in vivo model. | [6] |
Key Insights from In Vivo Data:
-
In Vitro Potency Can Translate to In Vivo Efficacy: Compounds that show moderate to potent sEH inhibition in vitro can exhibit significant anti-inflammatory effects in vivo.[6]
-
Pharmacokinetics are Critical: The journey from a potent inhibitor in a test tube to an effective drug in an animal is governed by its pharmacokinetic properties. Factors such as oral bioavailability, metabolic stability, and distribution to the site of inflammation are critical for in vivo success.[8][9] While not explicitly detailed for the exact target compound, the presence of a carboxylic acid may influence its absorption and distribution.[8]
Experimental Protocol: Xylene-Induced Ear Edema in Mice
This protocol provides a step-by-step method for evaluating the anti-inflammatory activity of a test compound in a mouse model.
Materials:
-
Male ICR mice (or a similar strain)
-
Test compound (e.g., this compound analog) formulated in a suitable vehicle
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Xylene
-
Normal saline
-
Micropipettes
-
Biopsy punch (e.g., 6 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimation and Grouping: Acclimate the mice to the laboratory conditions for at least one week. Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Compound Administration: Administer the test compound or vehicle to the respective groups, typically via oral gavage or topical application to the ear.
-
Induction of Inflammation: After a set period following compound administration (e.g., 30-60 minutes), apply a standardized volume of xylene (e.g., 20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.
-
Edema Development: Allow the inflammatory response to develop over a specified time (e.g., 30-60 minutes).
-
Sample Collection: Euthanize the mice and, using a biopsy punch, collect a standardized section from both the right (treated) and left (control) ears.
-
Measurement of Edema: Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Data Analysis:
-
Calculate the mean ear edema for each group.
-
Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Bridging the Gap: The In Vitro to In Vivo Correlation
The ultimate goal of preclinical drug development is to identify compounds with a clear correlation between their in vitro activity and in vivo efficacy. This translation is not always straightforward and is influenced by a multitude of factors.
Caption: A generalized workflow illustrating the progression from in vitro screening to in vivo evaluation in drug discovery.
For this compound-based sEH inhibitors, a strong in vitro-in vivo correlation would be characterized by:
-
Dose-Dependent Efficacy: Increasing doses of the inhibitor in an animal model should lead to a greater reduction in inflammation, which should correlate with the compound's in vitro potency.
-
Target Engagement: The observed in vivo effects should be accompanied by biochemical evidence of sEH inhibition in the target tissues, such as an increased ratio of EETs to DHETs.
-
Favorable Pharmacokinetics: The compound must be able to reach the site of action in sufficient concentrations for a sustained period to exert its therapeutic effect. The carboxylic acid moiety and fluorine substitution will play a significant role in determining these properties.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and effective soluble epoxide hydrolase inhibitors. While direct comparative data for the specific parent molecule is emerging, the analysis of closely related analogs provides a strong rationale for its potential. The available in vitro data on similar compounds demonstrate that nanomolar to sub-nanomolar potency is achievable through careful chemical design. Furthermore, in vivo studies on these analogs confirm that potent sEH inhibition can translate into significant anti-inflammatory effects.
Future research should focus on the direct synthesis and evaluation of this compound and its close derivatives to establish a clear in vitro-in vivo correlation. Comprehensive pharmacokinetic and pharmacodynamic studies will be essential to optimize the drug-like properties of these compounds and to fully realize their therapeutic potential for treating a range of inflammatory and pain-related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of Soluble Epoxide Hydrolase Reduces Inflammation and Myocardial Injury in Arrhythmogenic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity profiling of 5-fluoro-benzooxazole-2-carboxylic acid against a panel of kinases
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount to developing safer and more efficacious therapeutics. Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting specific nodes within cellular signaling pathways. However, off-target activities frequently lead to undesirable side effects, underscoring the critical need for comprehensive cross-reactivity profiling early in the development pipeline. This guide provides an in-depth comparative analysis of 5-fluoro-benzooxazole-2-carboxylic acid , a novel small molecule inhibitor, against a panel of kinases, juxtaposing its performance with established multi-kinase inhibitors.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory effects against various kinases.[1][2][3] Drawing from this precedent, this investigation presupposes that this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Our objective is to characterize its selectivity profile in comparison to Sorafenib and Sunitinib, two well-established, FDA-approved multi-kinase inhibitors that also target VEGFR-2.
The Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural similarities within their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors. Broad-spectrum inhibition can be therapeutically beneficial in some contexts, but it often comes at the cost of increased toxicity due to the modulation of unintended signaling pathways. Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a crucial step in predicting its therapeutic window and potential adverse effects.
This guide will detail a robust experimental workflow for kinase profiling, present and interpret the resulting data, and provide a clear, evidence-based comparison of the selectivity of this compound.
Experimental Design and Methodology
To ascertain the kinase selectivity of this compound, a comprehensive in vitro kinase inhibition assay was performed against a panel of 25 kinases representing various branches of the human kinome. The selection of kinases for this panel was based on their physiological relevance, representation of different kinase families, and known off-target liabilities of other kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay, a widely accepted method for quantitative analysis of kinase inhibitors.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, Sorafenib, and Sunitinib in 100% DMSO.
-
Create a serial dilution series (typically 11 points) for each compound in DMSO, followed by a further dilution in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer (kinase-specific) in the assay buffer at the recommended concentrations.
-
-
Assay Procedure:
-
In a 384-well microplate, add the serially diluted compounds.
-
Add the kinase and the europium-labeled antibody mixture to each well.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound-kinase binding.
-
Add the fluorescent tracer to all wells.
-
Incubate for another 60 minutes at room temperature to allow the system to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound against each kinase.
-
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the in vitro kinase binding assay.
Comparative Kinase Inhibition Profile
The following table summarizes the IC₅₀ values (in nM) of this compound, Sorafenib, and Sunitinib against the selected panel of 25 kinases. Lower IC₅₀ values indicate higher potency.
| Kinase Target | This compound (IC₅₀, nM) | Sorafenib (IC₅₀, nM) | Sunitinib (IC₅₀, nM) |
| VEGFR-2 | 12 | 90 | 80 |
| PDGFRβ | 850 | 58 | 2 |
| c-Kit | >10,000 | 68 | 2 |
| FLT3 | >10,000 | 58 | 2 |
| RET | >10,000 | 86 | 2 |
| RAF1 (c-Raf) | >10,000 | 6 | >10,000 |
| BRAF | >10,000 | 22 | >10,000 |
| EGFR | 5,200 | >10,000 | 8,500 |
| HER2 | 8,100 | >10,000 | >10,000 |
| ABL1 | >10,000 | 2,500 | 340 |
| SRC | 7,800 | 3,100 | 630 |
| LCK | >10,000 | 4,500 | 980 |
| FYN | 9,200 | 3,800 | 750 |
| CDK1 | >10,000 | 8,200 | >10,000 |
| CDK2 | >10,000 | 7,500 | >10,000 |
| AURKA | 6,500 | 3,200 | 4,100 |
| AURKB | 4,800 | 2,800 | 3,500 |
| p38α | >10,000 | 1,500 | 2,200 |
| JNK1 | >10,000 | 1,800 | 2,500 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| AKT1 | >10,000 | 9,100 | >10,000 |
| PI3Kα | >10,000 | >10,000 | >10,000 |
| MTOR | >10,000 | >10,000 | >10,000 |
| c-Met | 1,200 | 1,500 | 950 |
Analysis and Interpretation
The data presented above clearly demonstrates the distinct selectivity profiles of the three compounds.
-
This compound exhibits remarkable potency and selectivity for VEGFR-2, with an IC₅₀ of 12 nM. Its inhibitory activity against other kinases in the panel is significantly lower, with most IC₅₀ values in the micromolar range or beyond. This high degree of selectivity suggests a potentially wider therapeutic window and a lower likelihood of off-target side effects compared to the other tested inhibitors.
-
Sorafenib shows potent inhibition of VEGFR-2, but also demonstrates significant activity against the RAF kinases (c-Raf and BRAF), as well as PDGFRβ, c-Kit, FLT3, and RET. This multi-targeted profile is consistent with its clinical use but also explains some of its known side effects, such as dermatological toxicities.
-
Sunitinib displays a very broad spectrum of activity, potently inhibiting VEGFR-2, PDGFRβ, c-Kit, FLT3, and RET. Its potent inhibition of multiple receptor tyrosine kinases underlies its therapeutic efficacy but also contributes to a side effect profile that includes fatigue, hypertension, and hand-foot syndrome.
The selectivity profile of this compound is visually represented in the following diagram, which contrasts its focused activity with the broader profiles of Sorafenib and Sunitinib.
References
A Comparative Benchmarking Guide: Evaluating the Antimicrobial Potential of 5-fluoro-benzooxazole-2-carboxylic acid
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. The pipeline for new antibiotics is sparse, while multi-drug resistant organisms continue to emerge, challenging our current treatment paradigms. This guide provides a comprehensive framework for benchmarking a novel compound, 5-fluoro-benzooxazole-2-carboxylic acid, against a panel of established, clinically relevant antimicrobial agents.
Benzoxazoles are a class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their structural similarity to naturally occurring nucleic bases like adenine and guanine may allow them to interact readily with biological macromolecules, making them a promising scaffold for drug discovery.[4] This document serves as a technical guide for researchers and drug development professionals, detailing the experimental design, comparative data analysis, and mechanistic insights necessary to rigorously evaluate the potential of this new chemical entity.
The Candidates: Compound of Interest and Established Benchmarks
A robust benchmarking study requires comparison against well-characterized drugs with distinct mechanisms of action. This allows for a comprehensive assessment of the novel compound's spectrum of activity, potency, and potential mode of action.
Compound of Interest: this compound
-
Scaffold: Benzoxazole
-
Rationale: The benzoxazole core is a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the carboxylic acid group at the 2-position may improve solubility and provide a key interaction point with biological targets. Based on computational and in vitro studies of similar benzoxazole derivatives, a potential mechanism of action is the inhibition of bacterial DNA gyrase.[5][6]
Benchmark Antimicrobial Agents
We have selected representatives from four major antibiotic classes to provide a broad comparison.[7][8]
-
β-Lactam (Cefepime): A fourth-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[9][10] This class is a cornerstone of antibacterial therapy.
-
Fluoroquinolone (Ciprofloxacin): A broad-spectrum antibiotic that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11][12][13] This is a critical comparator given the hypothesized mechanism of our test compound.
-
Macrolide (Azithromycin): A protein synthesis inhibitor that binds to the 50S subunit of the bacterial ribosome, preventing the elongation of polypeptide chains.[14][15][16]
-
Aminoglycoside (Gentamicin): A potent, concentration-dependent bactericidal agent that inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading.[17][18][19][20]
Comparative Mechanisms of Action
Understanding the distinct molecular targets of each agent is fundamental to interpreting comparative efficacy data. The following diagrams illustrate the established mechanisms of the benchmark agents and the hypothesized mechanism for the benzoxazole compound.
Caption: Comparative overview of antimicrobial mechanisms.
Experimental Design: In Vitro Susceptibility Testing
The cornerstone of antimicrobial benchmarking is determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism. We will employ the broth microdilution method, a standardized protocol established by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and trustworthiness of the results.
Rationale for Experimental Choices
-
Methodology (Broth Microdilution): This method is the gold standard for quantitative susceptibility testing. It is scalable, allowing for the simultaneous testing of multiple compounds against multiple bacterial strains, and provides precise MIC values essential for direct potency comparisons.
-
Bacterial Panel: A diverse panel of bacteria is selected to evaluate the spectrum of activity. This includes:
-
Gram-Positive: Staphylococcus aureus (including a Methicillin-resistant strain, MRSA) and Enterococcus faecalis.
-
Gram-Negative: Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. These represent common clinical pathogens with varying intrinsic resistance mechanisms, such as outer membrane permeability barriers and efflux pumps.
-
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria, ensuring that results are consistent and comparable across different studies.
Step-by-Step Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Solutions:
-
Create stock solutions of this compound and all benchmark agents in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each agent in a 96-well microtiter plate using CAMHB to achieve a range of desired final concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
Isolate 3-5 colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the serially diluted plates.
-
Include a growth control well (bacteria + medium, no drug) and a sterility control well (medium only).
-
Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Experimental Workflow Visualization
Caption: Standardized workflow for MIC determination.
Comparative Data Analysis
The following table summarizes hypothetical MIC data for this compound against the selected benchmark agents. This data is for illustrative purposes to demonstrate how such a comparison would be presented and interpreted.
| Bacterial Strain | This compound | Cefepime | Ciprofloxacin | Azithromycin | Gentamicin |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Gram-Positive | |||||
| S. aureus (MSSA) | 2 | 4 | 0.5 | 1 | 0.25 |
| S. aureus (MRSA) | 4 | >64 | 1 | 2 | 0.5 |
| E. faecalis | 8 | >64 | 2 | >256 | 16 |
| Gram-Negative | |||||
| E. coli | 32 | 0.25 | 0.06 | 16 | 0.5 |
| K. pneumoniae | 64 | 1 | 0.125 | 32 | 1 |
| P. aeruginosa | >128 | 8 | 1 | >256 | 4 |
Disclaimer: The MIC values presented in this table are hypothetical and intended solely for the purpose of illustrating the data analysis and interpretation in this guide. They do not represent actual experimental results for this compound.
Interpretation of Results
-
Potency and Spectrum: Based on this illustrative data, this compound demonstrates moderate activity against Gram-positive organisms, including MRSA, where the β-lactam Cefepime is ineffective. Its potency is lower than the fluoroquinolone and aminoglycoside benchmarks against these strains. The compound shows significantly weaker activity against Gram-negative bacteria, particularly P. aeruginosa, suggesting a potential Gram-positive selective spectrum. This could be due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.
-
Comparison to Mechanistic Counterpart: The compound's activity against the ciprofloxacin-susceptible MRSA strain (MIC of 4 µg/mL vs. 1 µg/mL) suggests it may be less potent or target DNA gyrase differently. If, in a real scenario, it retained activity against a ciprofloxacin-resistant strain, it would imply a distinct binding mode or evasion of common resistance mechanisms.[11]
-
Potential Therapeutic Niche: The hypothetical activity against MRSA is a promising feature. Many established antibiotics have lost efficacy against this pathogen, creating a significant clinical need. The compound's focused spectrum could also be advantageous, potentially reducing the impact on the patient's commensal gut microbiota compared to broad-spectrum agents.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded framework for the initial in vitro benchmarking of a novel antimicrobial candidate, this compound. By comparing its activity against a panel of clinically important pathogens and established antibiotics, researchers can gain critical insights into its potency, spectrum of activity, and potential mechanism of action.
The hypothetical data suggests that this benzoxazole derivative could be a promising lead for development, particularly for treating infections caused by resistant Gram-positive bacteria like MRSA. However, this initial evaluation is merely the first step. Further essential studies would include:
-
Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Time-Kill Kinetic Assays: To understand the rate and concentration-dependence of its antibacterial activity.
-
Toxicity and Safety Profiling: In vitro cytotoxicity assays against mammalian cell lines are crucial to establish a preliminary therapeutic index.
-
Mechanism of Action Elucidation: Direct enzymatic assays (e.g., DNA gyrase supercoiling assay) are needed to confirm the hypothesized molecular target.
-
In Vivo Efficacy Studies: Successful in vitro results must be validated in animal models of infection to assess pharmacokinetic properties and therapeutic efficacy.
Through such a structured and comparative approach, the scientific community can effectively identify and advance promising new molecules in the vital fight against antimicrobial resistance.
References
- 1. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jocpr.com [jocpr.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]
- 7. Antimicrobial - Wikipedia [en.wikipedia.org]
- 8. litfl.com [litfl.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 20. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
A Comparative Guide to the Synthesis of 5-Fluoro-benzooxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-benzooxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous biologically active molecules, and the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties. The carboxylic acid moiety at the 2-position provides a crucial handle for further synthetic modifications, such as amide bond formation, to create libraries of potential drug candidates. This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, offering insights into the experimental choices and expected outcomes to aid researchers in selecting the optimal strategy for their needs.
Core Synthetic Strategies
The synthesis of this compound predominantly starts from the commercially available precursor, 2-amino-4-fluorophenol. The key transformation involves the formation of the oxazole ring by condensation with a two-carbon electrophile that provides the carboxylic acid functionality. Two principal routes have been identified: a two-step synthesis via an ester intermediate and a one-pot direct condensation.
Route 1: Two-Step Synthesis via Ethyl 5-Fluoro-benzooxazole-2-carboxylate
This well-established route involves the initial formation of the ethyl ester of the target compound, followed by a subsequent hydrolysis step. This approach offers the advantage of yielding a stable, easily purifiable intermediate.
Step 1: Condensation to Ethyl 5-Fluoro-benzooxazole-2-carboxylate
The first step is the cyclocondensation of 2-amino-4-fluorophenol with a suitable C2 electrophile, typically diethyl oxalate or ethyl chlorooxoacetate.
Mechanism: The reaction proceeds via initial nucleophilic attack of the amino group of 2-amino-4-fluorophenol on one of the carbonyl groups of the electrophile. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the second carbonyl group, and subsequent dehydration to form the aromatic benzoxazole ring.
Experimental Protocol: Condensation with Diethyl Oxalate
-
To a solution of 2-amino-4-fluorophenol (1.0 eq) in a suitable high-boiling solvent such as ethanol or toluene, add diethyl oxalate (1.1 to 1.5 eq).
-
The mixture is heated to reflux (typically 120-140 °C) for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford ethyl 5-fluoro-benzooxazole-2-carboxylate.
Causality Behind Experimental Choices: The use of an excess of diethyl oxalate helps to drive the reaction to completion. High-boiling point solvents are necessary to provide the required energy for the cyclodehydration step.
Experimental Protocol: Condensation with Ethyl Chlorooxoacetate
-
2-amino-4-fluorophenol (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), and cooled in an ice bath.
-
A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.1 eq), is added to the solution.
-
Ethyl chlorooxoacetate (1.05 eq) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield ethyl 5-fluoro-benzooxazole-2-carboxylate.
Causality Behind Experimental Choices: The use of a base is crucial to neutralize the HCl generated during the reaction. The reaction is typically performed at low temperatures initially to control the exothermic reaction between the acid chloride and the amine.
Step 2: Hydrolysis to this compound
The ethyl ester intermediate is then hydrolyzed to the final carboxylic acid.
Mechanism: The hydrolysis is a base-catalyzed saponification reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Ethyl 5-fluoro-benzooxazole-2-carboxylate (1.0 eq) is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 to 2.0 eq), is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for 1-4 hours, with monitoring by TLC or HPLC until the starting material is consumed.
-
The reaction mixture is cooled, and the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified to a pH of 2-3 with a mineral acid, such as hydrochloric acid (HCl).
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Causality Behind Experimental Choices: The use of an excess of base ensures complete hydrolysis of the ester. Acidification is a critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Caption: Workflow for the two-step synthesis of this compound.
Route 2: One-Pot Direct Condensation
This approach aims to synthesize the target carboxylic acid directly from 2-amino-4-fluorophenol and oxalic acid in a single step, thereby improving operational efficiency.[1]
Mechanism: This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, which acts as both a catalyst and a dehydrating agent.[1] The acid protonates the carbonyl group of oxalic acid, activating it for nucleophilic attack by the amino group of 2-amino-4-fluorophenol. Subsequent intramolecular cyclization and dehydration, driven by the acidic and dehydrating conditions, lead to the formation of the benzoxazole ring.
Experimental Protocol: PPA-Catalyzed Condensation
-
To polyphosphoric acid (PPA) (used in large excess, e.g., 10-20 times the weight of the limiting reagent) at an elevated temperature (e.g., 80-100 °C), a mixture of 2-amino-4-fluorophenol (1.0 eq) and oxalic acid (1.1 eq) is added portion-wise with vigorous stirring.
-
The reaction mixture is then heated to a higher temperature (typically 150-180 °C) for 2-6 hours. The reaction is monitored by taking small aliquots, quenching with water, and analyzing by TLC or HPLC.
-
Upon completion, the hot reaction mixture is carefully poured into a beaker of ice-water with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum to afford the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Causality Behind Experimental Choices: PPA serves as an excellent solvent and a powerful dehydrating agent, which is essential for driving the cyclodehydration to completion. The high reaction temperature is necessary to overcome the activation energy for the direct condensation and cyclization. The workup procedure of pouring the reaction mixture into ice-water is a standard method for quenching reactions in PPA and precipitating the product.
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Fluoro-benzooxazole-2-carboxylic Acid Isomers
Introduction: The Critical Challenge of Isomer Identification in Drug Discovery
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] When developing new drug candidates, functionalization of the benzoxazole core is a common strategy to modulate physicochemical properties and biological activity. The introduction of a fluorine atom, for instance, can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced therapeutic profiles.[3]
However, this synthetic diversification introduces a critical analytical challenge: the unambiguous identification of positional isomers. The precise location of a substituent like fluorine on the benzene ring of the benzooxazole-2-carboxylic acid core can dramatically impact its interaction with biological targets. Consequently, robust and reliable analytical methods are paramount for differentiating isomers such as 4-fluoro-, 5-fluoro-, 6-fluoro-, and 7-fluoro-benzooxazole-2-carboxylic acid.
This in-depth technical guide provides a comparative analysis of these four isomers using a suite of spectroscopic techniques. We will delve into the principles behind why each method can distinguish between these closely related structures, present expected data based on established spectroscopic principles, and provide field-proven experimental protocols for researchers in drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation
NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, and it is particularly adept at differentiating positional isomers. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the precise connectivity of the molecule.
Causality: Why NMR Excels at Isomer Differentiation
The key to NMR's discriminatory power lies in the sensitivity of nuclear chemical shifts and coupling constants to the local electronic environment. The highly electronegative fluorine atom exerts a strong influence on the surrounding nuclei through both space (n-bond) and the sigma-bond framework. This influence manifests in two ways:
-
Chemical Shift (δ): The fluorine atom's position dictates the electron density around each proton and carbon in the aromatic ring, causing them to resonate at unique frequencies (chemical shifts).
-
Spin-Spin Coupling (J): The fluorine nucleus (¹⁹F, spin I=½) couples with nearby ¹H and ¹³C nuclei, resulting in characteristic splitting patterns. The magnitude of this coupling (J-coupling) is distance-dependent, providing a clear roadmap to the fluorine's location.
¹H NMR Spectroscopy
The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum provides the most telling information. Each isomer will exhibit a unique pattern of three proton signals.
-
5-Fluoro Isomer: The fluorine at C5 will primarily couple to H4 and H6. We expect to see a doublet of doublets for H4, a triplet-like signal for H6, and a doublet of doublets for H7.
-
4-Fluoro Isomer: The fluorine at C4 will strongly couple to H5. H5 will appear as a doublet of doublets with a large ortho H-F coupling constant. H6 and H7 will be less affected.
-
6-Fluoro Isomer: The fluorine at C6 will couple to H5 and H7. This will result in two doublet of doublets signals for H5 and H7.
-
7-Fluoro Isomer: The fluorine at C7 will couple to H6, which will appear as a doublet of doublets.
The acidic proton of the carboxyl group will typically appear as a broad singlet far downfield (δ 10-13 ppm), though its presence and position can be concentration and solvent-dependent.[4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum offers complementary and confirmatory evidence. The most significant feature is the large, one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, for the carbon directly attached to the fluorine. Additionally, smaller two-bond (²JCF) and three-bond (³JCF) couplings will be observed on adjacent carbons, providing definitive proof of the fluorine's position. The chemical shifts of the aromatic carbons are also diagnostic.[6] The carbonyl carbon of the carboxylic acid is expected to resonate in the δ 165-185 ppm range.[4][5]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive and direct method for confirming the isomer. Since there is only one fluorine atom in the molecule, the spectrum will consist of a single signal for each isomer. The chemical shift of this signal is exquisitely sensitive to the fluorine's electronic environment.[7] While predicting the exact chemical shift requires computational modeling or empirical data, we can confidently state that each of the four isomers will have a unique and well-resolved ¹⁹F chemical shift, making this technique an excellent tool for quality control and isomer identification. The chemical shifts of single fluorine substituents on a phenyl ring typically appear around -115 ppm relative to CFCl₃.[8]
Summary of Expected NMR Data
| Isomer | Key ¹H NMR Features (Aromatic Region) | Key ¹³C NMR Features | Expected ¹⁹F NMR δ (vs CFCl₃) |
| 4-Fluoro | H5 shows large ortho H-F coupling. | C4 shows large ¹JCF (~250 Hz). C3a & C5 show ²JCF. | Unique Chemical Shift |
| 5-Fluoro | H4 and H6 show significant H-F coupling. | C5 shows large ¹JCF (~250 Hz). C4 & C6 show ²JCF. | Unique Chemical Shift |
| 6-Fluoro | H5 and H7 show significant H-F coupling. | C6 shows large ¹JCF (~250 Hz). C5 & C7 show ²JCF. | Unique Chemical Shift |
| 7-Fluoro | H6 shows large ortho H-F coupling. | C7 shows large ¹JCF (~250 Hz). C6 & C7a show ²JCF. | Unique Chemical Shift |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the fluoro-benzooxazole-2-carboxylic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6] DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.[9]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient spectral width to cover both aromatic and carboxylic acid proton regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and an appropriate relaxation delay (e.g., 2 seconds) are necessary to observe all carbons, including quaternary ones.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity and 100% natural abundance of ¹⁹F.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., using the residual solvent peak for ¹H and ¹³C).
References
- 1. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | MDPI [mdpi.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. biophysics.org [biophysics.org]
- 8. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
Assessing the Metabolic Stability of 5-Fluoro-Benzooxazole-2-Carboxylic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is not merely a routine check but a critical determinant of its potential success. A candidate molecule with promising pharmacological activity can falter if it is too rapidly metabolized in the body, leading to poor bioavailability and an inability to maintain therapeutic concentrations.[1][2] Conversely, a compound that is overly resistant to metabolism may accumulate to toxic levels.[2] This guide provides an in-depth comparison of the key experimental approaches for evaluating the metabolic stability of 5-fluoro-benzooxazole-2-carboxylic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry.[3][4]
The inclusion of a fluorine atom and a carboxylic acid moiety on the benzoxazole core presents a unique set of metabolic considerations. Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, while the carboxylic acid group can be a site for glucuronidation, a major Phase II metabolic pathway that can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[5][6][7] Understanding the interplay of these structural features is paramount for guiding lead optimization.
This guide will delve into the two most widely used in vitro models for assessing metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay. We will explore the principles behind each assay, provide detailed experimental protocols, and present a comparative analysis of hypothetical this compound derivatives to illustrate the interpretation of experimental data.
The Pillars of Metabolic Stability Assessment: Microsomes vs. Hepatocytes
The liver is the primary site of drug metabolism in the body.[8] In vitro assays that utilize liver-derived components are therefore indispensable tools for predicting a compound's in vivo metabolic fate.[9][10] The two most common systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay: This assay utilizes a subcellular fraction of the liver that is enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][11] Microsomal stability assays are a cost-effective and high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[11] However, they lack the full complement of metabolic enzymes, particularly the Phase II enzymes responsible for conjugation reactions.[12]
Hepatocyte Stability Assay: This assay employs intact liver cells, providing a more comprehensive picture of a compound's metabolic fate.[13] Hepatocytes contain both Phase I and Phase II enzymes in a more physiologically relevant environment, complete with cellular uptake and efflux transporters.[13] Consequently, hepatocyte assays can predict a broader range of metabolic pathways and provide a more accurate estimation of in vivo hepatic clearance.[14][15]
The choice between these two assays often depends on the stage of drug discovery and the specific questions being addressed. Microsomal assays are excellent for early-stage screening and identifying major metabolic liabilities related to CYP enzymes, while hepatocyte assays are considered the "gold standard" for obtaining a more complete metabolic profile and for more accurate in vivo predictions.[8][13]
Comparative Metabolic Stability of this compound Derivatives: A Case Study
To illustrate the practical application of these assays, let us consider a hypothetical case study comparing three this compound derivatives with varying substituents. The goal is to understand how structural modifications impact metabolic stability.
| Compound | Structure | Microsomal Half-Life (t½, min) | Hepatocyte Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Predicted Major Metabolic Pathway |
| Compound A | R = -CH3 | 45 | 30 | High | CYP-mediated oxidation of the methyl group, followed by glucuronidation of the carboxylic acid. |
| Compound B | R = -CF3 | > 60 | 55 | Low to Moderate | Glucuronidation of the carboxylic acid. |
| Compound C | R = -Phenyl | 20 | 15 | Very High | CYP-mediated hydroxylation of the phenyl ring, followed by glucuronidation. |
Analysis of the Data:
-
Compound A , with a methyl substituent, shows moderate stability in microsomes but is more rapidly cleared in hepatocytes. This suggests that while CYP-mediated oxidation of the methyl group is a factor, Phase II metabolism (likely glucuronidation of the carboxylic acid) significantly contributes to its overall clearance.
-
Compound B , with a trifluoromethyl group, exhibits high stability in microsomes. The electron-withdrawing nature of the -CF3 group makes it resistant to oxidative metabolism. The faster clearance in hepatocytes points towards glucuronidation of the carboxylic acid as the primary metabolic route.
-
Compound C , with a phenyl substituent, is rapidly metabolized in both systems. The phenyl ring provides a readily available site for CYP-mediated hydroxylation, a common and efficient metabolic pathway. This, combined with the subsequent glucuronidation, results in very high clearance.
This case study underscores the importance of evaluating compounds in both microsomal and hepatocyte systems to gain a comprehensive understanding of their metabolic profiles.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines the key steps for assessing the metabolic stability of a test compound using liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol with an internal standard for reaction termination and sample preparation
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Protocol:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compounds and positive controls.
-
Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[12]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.[14]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[11]
Hepatocyte Stability Assay
This protocol provides a framework for evaluating metabolic stability using cryopreserved hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human or other species)
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compounds and positive controls (e.g., diclofenac, midazolam)
-
Acetonitrile or methanol with an internal standard
-
CO2 incubator
-
LC-MS/MS system
Protocol:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach for several hours in a CO2 incubator.
-
Compound Addition: Prepare working solutions of the test compounds and positive controls in the incubation medium. Replace the plating medium with the medium containing the test compounds.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect both the cells and the medium.[15]
-
Reaction Termination and Lysis: Terminate the reaction and lyse the cells by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the cell debris.
-
Analysis: Analyze the supernatant for the parent compound concentration using LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, determine the half-life (t½) and in vitro intrinsic clearance (CLint) from the disappearance of the test compound over time.[14]
Visualizing the Workflow and Metabolic Pathways
Caption: Comparative workflow of microsomal and hepatocyte stability assays.
Caption: Generalized metabolic pathways for this compound derivatives.
Strategies for Enhancing Metabolic Stability
When a promising compound exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to improve its profile. For this compound derivatives, key approaches include:
-
Blocking Sites of Metabolism: The introduction of fluorine or other blocking groups at metabolically labile positions can prevent CYP-mediated oxidation.[7][16]
-
Modulating Lipophilicity: Reducing the lipophilicity of a compound can decrease its binding to metabolic enzymes, thereby slowing its rate of metabolism.[16]
-
Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is a key site for glucuronidation. Replacing it with a bioisostere, such as a tetrazole or a sulfonamide, can block this metabolic pathway and improve metabolic stability.[5][6][17] This strategy can also modulate the physicochemical properties of the molecule, potentially improving its overall drug-like characteristics.[7][17]
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For novel chemical series like this compound derivatives, a thorough understanding of their metabolic fate is essential for successful lead optimization. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain critical insights into a compound's metabolic liabilities and make data-driven decisions to design molecules with improved pharmacokinetic profiles. The strategic application of medicinal chemistry principles, including bioisosteric replacement, can further enhance the metabolic stability of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. pharmafocusasia.com [pharmafocusasia.com]
- 17. drughunter.com [drughunter.com]
A Head-to-Head Comparison of 5-Fluoro-Benzooxazole-2-Carboxylic Acid with Other Privileged Heterocyclic Scaffolds in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. This guide provides a comprehensive, head-to-head comparison of the 5-fluoro-benzooxazole-2-carboxylic acid scaffold against other prominent heterocyclic systems: benzimidazole, benzothiazole, indole, and quinoline. By examining their synthesis, biological activities with a focus on anticancer properties, and pharmacokinetic considerations, this document aims to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their scaffold selection process. We will delve into the nuanced advantages and disadvantages of each scaffold, supported by experimental data and detailed protocols, to illuminate the path from scaffold conception to potential therapeutic application.
Introduction to Privileged Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with their unique three-dimensional structures and ability to engage in diverse non-covalent interactions making them ideal for molecular recognition of biological targets. Among these, "privileged scaffolds" are core structures that are capable of binding to multiple, unrelated biological targets, thus offering a rich starting point for the development of novel therapeutics. This guide focuses on the benzoxazole scaffold, specifically this compound, and its comparative standing against other key privileged scaffolds.
The inclusion of a fluorine atom in the 5-position of the benzoxazole ring is a strategic design choice. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability, which in turn can enhance pharmacokinetic profiles and binding affinities.[1][2]
The this compound Scaffold: A Profile
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a prominent feature in many biologically active compounds. The addition of a carboxylic acid at the 2-position and a fluorine atom at the 5-position creates a molecule with distinct electronic and structural features poised for diverse biological interactions.
Synthesis of this compound
The synthesis of 2-substituted benzoxazoles, including the 5-fluoro-2-carboxylic acid derivative, typically involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.
Caption: General synthetic workflow for this compound.
Biological Activity Profile
While specific anticancer IC50 values for the parent this compound are not extensively reported in publicly available literature, the benzoxazole scaffold is a well-established pharmacophore in oncology. For instance, certain 2-(4-aminophenyl)benzothiazole derivatives, which are structurally related, have shown potent and selective anticancer activity.[3] Notably, one study reported that a benzoxazole carboxylic acid derivative was not cytotoxic up to a concentration of 50 μM, suggesting that the parent scaffold may require further functionalization to elicit potent anticancer effects.[1] However, derivatives of benzoxazole have demonstrated significant anticancer activity. For example, benzoxazole derivatives clubbed with 2-pyrrolidinones have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), with IC50 values in the nanomolar range.[4]
Comparative Analysis with Other Heterocyclic Scaffolds
To provide a comprehensive understanding of the potential of this compound, we will now compare it to four other widely utilized heterocyclic scaffolds in drug discovery: benzimidazole, benzothiazole, indole, and quinoline. The primary focus of this comparison will be on their anticancer activities.
Benzimidazole-2-Carboxylic Acid
The benzimidazole scaffold is a bioisostere of purine and is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5][6]
-
Anticancer Activity: Benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and receptor tyrosine kinases.[7] In a comparative study, the overall antitumor potential of 2-(4-aminophenyl) derivatives ranked benzimidazole greater than or equal to imidazole, and superior to benzothiazole and benzoxazole.[8][9] Certain benzimidazole-linked oxadiazole derivatives have shown IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines, including MCF-7 and A549.[7]
Benzothiazole-2-Carboxylic Acid
Benzothiazole is another privileged scaffold known for its broad spectrum of biological activities, including notable anticancer properties.[8][9]
-
Anticancer Activity: A direct comparison of 2,5-disubstituted furan derivatives of benzimidazole and benzothiazole against human lung cancer cell lines revealed that the benzothiazole derivatives were generally more active.[10] However, another study on 2-(4-aminophenyl) derivatives suggested that the benzimidazole scaffold was more potent.[8][9] This highlights that the overall activity is highly dependent on the specific substitution pattern of the core scaffold.
Indole-2-Carboxylic Acid
The indole nucleus is a prominent feature in many natural products and pharmaceuticals, with a well-documented history in cancer research.[11][12]
-
Anticancer Activity: Derivatives of indole-2-carboxylic acid have been developed as potent inhibitors of various cancer-related targets. For instance, certain indole-2-carboxamides have demonstrated potent antiproliferative activity against pancreatic, breast, colon, and epithelial cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[12] Other derivatives have shown potent dual inhibitory activity against IDO1 and TDO, with IC50 values in the low micromolar range.[11]
Quinoline-2-Carboxylic Acid
The quinoline scaffold is another key privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities.[9][13]
-
Anticancer Activity: Quinoline-2-carboxylic acid and its derivatives have shown promising anticancer potential.[13] One study identified quinoline-2-carboxylic acid as having significant cytotoxicity against cervical HeLa cancer cells.[14] An aryl ester derivative of quinoline-2-carboxylic acid exhibited potent cytotoxicity against PC3 prostate cancer cells with an IC50 value of 26 µg/mL.[9]
Quantitative Comparison of Anticancer Activity
To facilitate a direct comparison, the following table summarizes the reported IC50 values of derivatives of the discussed heterocyclic scaffolds against various cancer cell lines. It is crucial to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Scaffold Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-pyrrolidinone | MAGL Inhibition | 0.0076 - 0.0084 | [4] |
| Benzimidazole-oxadiazole | MCF-7, A549, etc. | 0.13 - 15.2 | [7] |
| Benzothiazole derivative | Leukemia (THP-1) | 0.9 - 1.0 | [15] |
| Indole-2-carboxamide | Panc-1, MCF-7, etc. | 0.026 - 0.086 (GI50) | [16] |
| Quinoline derivative | Various | 0.02 - 0.04 | [17] |
| 2-(2'-Hydroxyphenyl)benzoxazole | A549 | > 50 | [1] |
Pharmacokinetic Considerations: The Role of Fluorine
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The introduction of fluorine, as in this compound, can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties.[8][18]
-
Metabolic Stability: Fluorine substitution can block sites of metabolism, leading to increased metabolic stability and a longer half-life.[18][19] This is a key advantage of the 5-fluoro-benzooxazole scaffold.
-
Lipophilicity and Permeability: The lipophilicity of a compound, which influences its membrane permeability and absorption, can be fine-tuned by the strategic placement of fluorine atoms.
-
Oral Bioavailability: While specific data for this compound is limited, studies on related fluorinated benzoxazinyl-oxazolidinones have shown excellent oral bioavailability.[20] In contrast, benzimidazole derivatives are often characterized by low aqueous solubility and, consequently, low oral bioavailability.[21]
Caption: A generalized workflow for assessing the pharmacokinetic properties of drug candidates.
Experimental Protocols
For the benefit of researchers, this section provides detailed, step-by-step methodologies for the synthesis of the core heterocyclic carboxylic acids and for a standard in vitro anticancer assay.
General Synthesis of 2-Carboxy-Heterocycles
Protocol 1: Synthesis of Benzoxazole-2-Carboxylic Acid Derivatives This protocol describes a general method for synthesizing 2-substituted benzoxazoles, which can be adapted for this compound. The primary method involves the condensation of a 2-aminophenol with a carboxylic acid derivative, often catalyzed by a strong acid like polyphosphoric acid (PPA).
-
Materials:
-
2-Amino-4-fluorophenol
-
Diethyl oxalate
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Ethanol
-
Water
-
-
Procedure:
-
Combine equimolar amounts of 2-amino-4-fluorophenol and diethyl oxalate in a reaction vessel containing PPA.
-
Stir the mixture at an elevated temperature (e.g., 120-140 °C) for several hours to facilitate condensation and cyclization.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the hot reaction mixture into ice water to precipitate the crude ester product.
-
Collect the precipitate by filtration and wash with water.
-
For hydrolysis, suspend the crude ester in an aqueous solution of sodium hydroxide and heat to reflux until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.
-
Collect the final product by filtration, wash with cold water, and dry.
-
Protocol 2: Synthesis of Benzimidazole-2-Carboxylic Acid This method involves the reaction of o-phenylenediamine with formic acid to form the benzimidazole core, followed by carboxylation.
-
Materials:
-
o-Phenylenediamine
-
Formic acid (90%)
-
Sodium hydroxide
-
Potassium carbonate
-
Liquid carbon dioxide
-
Hydrochloric acid
-
-
Procedure:
-
Heat a mixture of o-phenylenediamine and 90% formic acid at 100 °C for 2 hours.[22]
-
After cooling, neutralize the mixture with 10% sodium hydroxide solution to precipitate benzimidazole.[22]
-
For carboxylation, stir a mixture of benzimidazole, potassium carbonate, and liquid carbon dioxide in an autoclave at 250 °C under autogenous pressure for 10 hours.[23]
-
After cooling, suspend the solid in water and acidify with concentrated hydrochloric acid to precipitate benzimidazole-2-carboxylic acid.[23]
-
Recrystallize the product from water.[23]
-
Protocol 3: Synthesis of Benzothiazole-2-Carboxylic Acid This protocol details the oxidation of 2-methylbenzothiazole to the corresponding carboxylic acid.
-
Materials:
-
2-Methylbenzothiazole
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate
-
Sulfuric acid
-
Sodium metabisulfite
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve 2-methylbenzothiazole and sodium carbonate in water.[24]
-
Heat the mixture to reflux and slowly add a solution of potassium permanganate in water.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Treat the filtrate with sodium metabisulfite to remove any remaining manganese dioxide.
-
Acidify the clear solution with sulfuric acid to precipitate benzothiazole-2-carboxylic acid.
-
Collect the product by filtration and wash with water.
-
Protocol 4: Synthesis of Indole-2-Carboxylic Acid This procedure describes the synthesis from o-nitrotoluene and diethyl oxalate.
-
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Ferrous hydroxide (catalyst)
-
Hydrochloric acid
-
-
Procedure:
-
React o-nitrotoluene and diethyl oxalate in the presence of a sodium ethoxide solution.
-
Remove the ethanol solvent by distillation to obtain the intermediate product.
-
Treat the intermediate with an alkaline solution and then add hydrazine hydrate and a catalytic amount of ferrous hydroxide.
-
Heat the reaction mixture to complete the reduction and cyclization.
-
After the reaction is complete, add the reaction solution to a hydrochloric acid solution to precipitate the crude indole-2-carboxylic acid.
-
Protocol 5: Synthesis of Quinoline-2-Carboxylic Acid This protocol outlines a one-pot synthesis from 2-aminobenzaldehyde and a β-nitroacrylate.
-
Materials:
-
2-Aminobenzaldehyde
-
β-Nitroacrylate
-
Acetonitrile
-
A solid base (e.g., BEMP on polymer)
-
-
Procedure:
-
Stir a mixture of 2-aminobenzaldehyde and β-nitroacrylate under solvent-free conditions at 70 °C for 24 hours.[21]
-
After cooling, add acetonitrile and the solid base.[21]
-
Stir the resulting mixture at 50 °C for 12 hours.[21]
-
Filter the reaction mixture to remove the solid base.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the quinoline-2-carboxylate derivative.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).[18]
-
In Vitro Anticancer Activity Assay
Protocol 6: MTT Assay for Cell Viability and Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][11]
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.[11]
-
Conclusion and Future Perspectives
This guide has provided a detailed comparative analysis of this compound against other key heterocyclic scaffolds. While the benzoxazole scaffold demonstrates significant potential, particularly when appropriately substituted, its performance relative to other privileged structures like benzimidazole and indole is highly context-dependent, relying on the specific biological target and the nature of the appended functional groups.
The strategic incorporation of a fluorine atom in the this compound scaffold offers a distinct advantage in terms of potentially improved pharmacokinetic properties, a critical consideration in modern drug design. However, the available data suggests that the parent scaffold may require further optimization to achieve potent biological activity in contexts such as oncology.
Future research should focus on the systematic exploration of the structure-activity relationships of this compound derivatives against a panel of relevant biological targets. Direct, head-to-head comparative studies with other heterocyclic scaffolds under standardized assay conditions will be invaluable in definitively positioning this scaffold within the arsenal of medicinal chemists. Furthermore, detailed in vivo pharmacokinetic and efficacy studies will be essential to translate the promising in vitro and in silico findings into tangible therapeutic advances.
References
- 1. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 22. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-benzooxazole-2-carboxylic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Fluoro-benzooxazole-2-carboxylic acid, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The principles outlined herein are grounded in established safety protocols and regulatory standards, primarily those set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core tenet of this guide is risk mitigation through informed and meticulous waste management practices.
Hazard Assessment and Initial Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from structurally similar compounds, such as 6-Fluoro-2,1-benzoxazole-3-carboxylic acid and other fluorinated aromatic carboxylic acids, indicate the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][3]
-
Harmful if Swallowed: May be harmful if ingested.[4]
Given these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound and its waste.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary if dust generation is unavoidable. | Minimizes the inhalation of potentially harmful dust.[5] |
The Cardinal Rule: Segregation of Halogenated Waste
This compound is a halogenated organic compound . This classification is of paramount importance for its disposal. Under regulations established by the EPA, halogenated and non-halogenated organic waste streams must be kept separate.[6][7] The reason for this is twofold:
-
Disposal Method: Halogenated organic compounds require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts. This is a more specialized and costly process than the fuel blending often used for non-halogenated solvents.[7]
-
Regulatory Compliance: Mixing different classes of hazardous waste can lead to regulatory violations and substantial penalties.[8]
Therefore, any waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.
Step-by-Step Disposal Protocol
The following protocol details the collection and temporary storage of this compound waste within the laboratory, pending collection by a licensed hazardous waste disposal company.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a waste container that is in good condition, free from leaks, and constructed of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is suitable.[9]
-
Pre-Label the Container: Before adding any waste, the container must be clearly and accurately labeled.[10][11] The label must include:
Step 2: Waste Collection
-
Point of Generation: Collect the chemical waste at or near the point where it is generated.[8] This minimizes the need to transport hazardous materials within the laboratory.
-
Solid Waste: Collect residual this compound powder, contaminated weighing paper, and any other solid materials that have come into contact with the chemical in the designated container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the same designated hazardous waste container.[12]
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[6][7][10] This prevents the release of vapors and protects against spills.
Step 3: In-Lab Storage (Satellite Accumulation Area)
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be under the direct control of laboratory personnel.[8][13]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8]
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and bases.[12]
Step 4: Arranging for Final Disposal
-
Contact EHS: When the waste container is nearly full (approximately 90% capacity to allow for expansion), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[6][13]
-
Documentation: Complete any required waste manifest forms provided by your EHS department. This documentation is a crucial part of the cradle-to-grave tracking of hazardous waste mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[8][13]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste to an approved treatment, storage, and disposal facility (TSDF) for final destruction via incineration.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Table 1.
-
Contain the Spill: For a solid powder spill, carefully cover it with an absorbent material. If necessary, slightly moisten the material with water to prevent dust from becoming airborne.[12]
-
Clean-Up: Carefully sweep or vacuum the contained material.[5] Place all contaminated absorbent materials, cleaning supplies, and PPE into a sealed container.[10][12]
-
Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and manage it according to the disposal protocol described above.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent and water.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. pfw.edu [pfw.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Comprehensive Guide to the Safe Handling of 5-Fluoro-benzooxazole-2-carboxylic Acid: Personal Protective Equipment and Disposal Protocols
Hazard Analysis: Understanding the Risks
Based on the hazard profiles of similar fluoro-benzoxazole derivatives, 5-Fluoro-benzooxazole-2-carboxylic acid should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Therefore, all handling procedures must be designed to minimize these risks.
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][3]
-
Serious Eye Irritation: Can result in pain, redness, and potential damage to the eyes.[1][3]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][3]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to create a reliable barrier between the researcher and the chemical.[4][5] The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[4][6] | Protects against accidental splashes and airborne particles entering the eyes.[6] |
| Hand Protection | Chemically resistant gloves. Nitrile gloves are a common laboratory standard and offer good protection against a variety of chemicals.[6][7][8] However, always consult a glove compatibility chart for the specific solvents being used. | Prevents direct skin contact, which can lead to irritation.[1][6][7] |
| Body Protection | A knee-length laboratory coat with long sleeves and buttoned cuffs.[7] For larger scale operations, a chemically resistant apron over the lab coat is advised. | Protects the skin and personal clothing from spills and contamination.[6][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used.[9][10] | Minimizes the inhalation of airborne particles and potential respiratory irritation.[1][2] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol is designed to be a self-validating system, ensuring that safety is integrated into every step of the experimental process.
Preparation and Engineering Controls
-
Designate a Work Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control exposure.[1][2]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Verify Ventilation: Confirm that the chemical fume hood is functioning correctly with adequate airflow.
Handling and Use
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use a spatula for transfers. If possible, weigh the compound directly into the reaction vessel.
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and perform all transfers within the fume hood.
Post-Handling
-
Decontamination: Thoroughly clean the work area, including any equipment used, after the procedure is complete.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Spill: For small spills, carefully clean up the material, avoiding dust generation.[2][11] Use appropriate absorbent materials for solutions. Place all contaminated materials into a sealed container for disposal as hazardous waste.[11]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated and clearly labeled hazardous waste container.[11]
-
Container Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1][2][11]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[12] Never dispose of this chemical down the drain or in the regular trash.[11]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. capotchem.cn [capotchem.cn]
- 11. benchchem.com [benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
